6-Fluoro-7-methylquinoline-2-carbaldehyde
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H8FNO |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
6-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-11-8(5-10(7)12)2-3-9(6-14)13-11/h2-6H,1H3 |
Clé InChI |
UMQANUADZBXGDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=N2)C=O)C=C1F |
Origine du produit |
United States |
Physicochemical Dynamics and Applications of Substituted Quinoline-2-carbaldehydes
Executive Summary
As a Senior Application Scientist, I approach the quinoline-2-carbaldehyde scaffold not merely as a static structural motif, but as a highly dynamic physicochemical system. The C2-carboxaldehyde moiety is uniquely positioned; it experiences strong electron withdrawal from the adjacent endocyclic nitrogen, significantly enhancing its electrophilicity compared to standard aromatic aldehydes. This whitepaper deconstructs the physicochemical properties—such as lipophilicity, acid-base equilibria, and hydration dynamics—of substituted quinoline-2-carbaldehydes. By understanding the causality behind these properties, researchers can optimize their application in multicomponent syntheses, drug discovery, and the design of high-sensitivity fluorogenic probes.
Structural and Electronic Foundations
The fundamental reactivity of quinoline-2-carbaldehyde (unsubstituted molecular weight: 157.17 g/mol )[1] is dictated by the interplay between the bicyclic aromatic core and the exocyclic carbonyl group. The endocyclic nitrogen acts as an electron sink. When substituents are introduced—such as a 3-(2-furoyl) or 3-(4-carboxybenzoyl) group—the electronic landscape shifts, altering both the partition coefficient (LogP) and the electrophilicity of the aldehyde carbon.
Lipophilicity and Solubility Profiles
Lipophilicity dictates a compound's behavior in biological matrices and organic solvents. The unsubstituted quinoline-2-carbaldehyde exhibits a LogP of approximately 2.14, making it sparingly soluble in water but highly soluble in organic solvents[1][2]. The introduction of bulky, lipophilic groups, such as in 3-(2-furoyl)quinoline-2-carboxaldehyde (FQ), pushes the LogP to 2.70[3]. In drug development, this increased lipophilicity enhances membrane permeability but necessitates the use of co-solvents (e.g., DMSO or methanol) during aqueous assay preparation.
Acid-Base Equilibria (pKa) and Hydration Dynamics
The predicted pKa of the quinoline nitrogen in the unsubstituted scaffold is approximately 3.74[2]. At physiological pH (7.4), the nitrogen remains unprotonated, ensuring the molecule exists primarily in its neutral, lipophilic state.
A critical, yet often overlooked, physicochemical property of these compounds is their hydration equilibrium constant ( Khyd ) . In aqueous media, aldehydes exist in equilibrium with their gem-diol (hydrate) forms. The electron-withdrawing nature of the quinoline ring promotes this hydration compared to aliphatic aldehydes[4]. However, steric hindrance from C3-substituents can suppress hydrate formation. Understanding Khyd is vital because only the free aldehyde is reactive toward nucleophiles (like amines) in derivatization assays.
Table 1: Physicochemical Properties of Key Quinoline-2-carbaldehydes
| Compound | Substituent | MW ( g/mol ) | LogP | Predicted pKa | Primary Application |
| Quinoline-2-carbaldehyde | None | 157.17 | 2.14 | 3.74 | Synthetic building block[1][2] |
| FQ | 3-(2-furoyl) | 251.24 | 2.70 | ~3.50 | Fluorogenic amine probe[3][5] |
| CBQCA | 3-(4-carboxybenzoyl) | 305.28 | ~2.50 | ~4.00 | High-sensitivity protein assay[5] |
Reactivity and Fluorogenic Applications
The heightened electrophilicity of the C2-aldehyde makes these compounds exceptional reagents for chemoselective bioconjugation. Reagents like CBQCA and FQ are utilized extensively for the high-throughput screening of proteins and primary amines[5].
The Causality of the Reaction Design: Why do we use these specific scaffolds for fluorescence? The native quinoline-2-carbaldehyde is non-fluorescent. However, upon nucleophilic attack by a primary amine (forming a Schiff base) and subsequent trapping by a nucleophile like cyanide ( CN− ), the system undergoes cyclization to form a 1-cyano-2-substituted-isoindole. This extended conjugated system is highly fluorescent. The addition sequence of reagents is crucial; the amine must form the intermediate before the nucleophile drives the cyclization[5].
Reaction mechanism of fluorogenic quinoline-2-carbaldehyde probes with primary amines.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be self-validating. Below are two field-proven protocols detailing the physicochemical characterization and application of these scaffolds.
Protocol 1: NMR Determination of Hydration Equilibrium ( Khyd )
Rationale: UV-Vis spectroscopy often fails to cleanly distinguish the hydrate from the free aldehyde due to overlapping chromophores. 1H -NMR provides distinct, quantifiable signals for the aldehydic proton (~10 ppm) and the gem-diol methine proton (~6 ppm)[4].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixed solvent system of D2O and CD3OD (e.g., 80:20 v/v). Causality: The LogP of substituted quinoline-2-carbaldehydes (e.g., >2.0) causes poor solubility in pure water[1][2]. The deuterated methanol ensures sample homogeneity without suppressing hydration.
-
Buffering: Adjust the pD to 7.4 using deuterated phosphate buffers to mimic physiological conditions and control acid/base catalysis of the hydration equilibrium.
-
Equilibration: Dissolve 5 mg of the quinoline-2-carbaldehyde derivative in 0.6 mL of the solvent. Incubate the NMR tube in a thermostated bath at 298 K for 2 hours to ensure thermodynamic equilibrium.
-
Acquisition: Acquire quantitative 1H -NMR spectra (relaxation delay D1≥5×T1 ).
-
Self-Validation Checkpoint: Integrate the aldehyde peak ( CHO ) and the hydrate peak ( CH(OH)2 ). Calculate Khyd=[Hydrate]/[Aldehyde] . Validate the assignment by acquiring a 13C -NMR spectrum; the carbonyl carbon will appear at ~190 ppm, while the gem-diol carbon will shift upfield to ~90 ppm.
Self-validating NMR workflow for determining aldehyde hydration constants.
Protocol 2: Fluorogenic Derivatization of Primary Amines using FQ
Rationale: FQ is highly sensitive but requires specific pH control. Amines must be in their unprotonated state (free base) to act as nucleophiles. Since typical aliphatic amines have a pKa around 9–10, a pH of 8.5–9.5 balances the availability of the free amine with the stability of the probe[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of FQ in anhydrous DMSO. Causality: FQ is prone to slow oxidation and hydration in aqueous media; DMSO ensures long-term stability[3].
-
Buffer Setup: Prepare a 100 mM borate buffer at pH 9.0.
-
Reaction Assembly: In a 96-well black microplate, add 10 μL of the amine analyte, 80 μL of the borate buffer, and 5 μL of 10 mM potassium cyanide ( KCN ) in water.
-
Initiation: Add 5 μL of the FQ stock solution. Mix thoroughly.
-
Incubation: Incubate at room temperature in the dark for 90 minutes. Causality: The cyclization to the isoindole is kinetically slow compared to smaller probes like OPA, necessitating a longer incubation[5].
-
Self-Validation Checkpoint: Measure fluorescence (Excitation: ~480 nm, Emission: ~590 nm). Include a blank well (buffer + KCN + FQ without amine) to validate that background hydrolysis/fluorescence is negligible. The signal-to-noise ratio must exceed 10:1 for the lowest calibration standard.
Conclusion
Substituted quinoline-2-carbaldehydes are sophisticated chemical tools whose utility is deeply intertwined with their physicochemical properties. By rigorously mapping their lipophilicity, pKa, and hydration constants, researchers can rationally design highly efficient synthetic routes and ultra-sensitive analytical assays. The self-validating protocols provided herein ensure that these volatile equilibria are tightly controlled, yielding reproducible and trustworthy data in drug development pipelines.
References
-
2-Quinolinecarboxaldehyde | C10H7NO | CID 79619, PubChem,[Link]
-
Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity, PMC,[Link]
-
Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines, ResearchGate,[Link]
Sources
- 1. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(2-Furoyl)quinoline-2-carbaldehyde (126769-01-5) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activity of Quinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged heterocyclic system has emerged as a powerful strategy to modulate and enhance biological activity. This technical guide provides an in-depth analysis of the diverse biological activities of fluorinated quinoline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and neurological agents. We will explore the causal mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Role of Fluorine in Quinoline-Based Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine, being the most electronegative element, possesses a small van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å). This unique combination allows it to act as a "super-hydrogen," profoundly influencing a molecule's properties without significantly increasing its steric bulk.[1]
In the context of the quinoline scaffold, fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased in vivo half-life.[1]
-
Modulate Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
-
Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the quinoline ring, affecting the molecule's ionization state at physiological pH and influencing its solubility and target binding.
-
Induce Favorable Conformations: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can lock the molecule into a specific, more bioactive conformation for optimal target engagement.[3]
These modifications have been successfully exploited to generate a new generation of quinoline-based compounds with potent and diverse biological activities.
Anticancer Activity of Fluorinated Quinolines
Fluorinated quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth, proliferation, and metastasis.[4]
Mechanism of Action: Tyrosine Kinase Inhibition
A primary mechanism by which fluorinated quinolines exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). Many RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the MET proto-oncogene, are overexpressed in various tumors and play a crucial role in angiogenesis, invasion, and metastasis.[5][6]
Cabozantinib , a fluorinated quinoline derivative, is a prime example. It is a multi-tyrosine kinase inhibitor that potently targets VEGFR-1/-2/-3, MET, and AXL, among others.[5][7] By simultaneously blocking these pathways, Cabozantinib disrupts tumor angiogenesis, reduces tumor cell proliferation, and inhibits metastatic potential.[6][8]
The following diagram illustrates the signaling pathway targeted by a multi-tyrosine kinase inhibitor like Cabozantinib.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a fluorinated quinoline.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel fluorinated quinoline derivatives is often assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | MDA-MB-468 | Triple-Negative Breast Cancer | 4.0 | [9] |
| 6b | MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 | [9] |
| 6d | MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 | [9] |
| 6f | MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 | [9] |
| Compound 4c | HOP-92 | Non-Small Cell Lung Cancer | 2.37 | [10] |
| Compound 4c | NCI-H23 | Non-Small Cell Lung Cancer | 3.20 | [10] |
| Compound 4c | HCT-116 | Colon Cancer | 14.10 | [10] |
| Compound 55 | HL-60 | Leukemia | 19.88 | [11] |
| Compound 91b1 | A549 | Lung Carcinoma | 15.38 | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., A549, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fluorinated quinoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. This initial incubation is critical for the cells to recover from trypsinization and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14] Incubate for an additional 4 hours. During this time, only viable cells will reduce the MTT to formazan.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Mix gently by pipetting or shaking for 10 minutes. Complete solubilization is essential for accurate absorbance readings.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Antimicrobial Activity of Fluorinated Quinolines
The introduction of a fluorine atom at the C6 position of the quinolone core was a major breakthrough, leading to the development of the fluoroquinolone class of antibiotics.[11] These compounds exhibit broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[17][18]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[17][19] These enzymes are critical for DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, which is a crucial step for relieving torsional stress during replication.[11]
-
Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.
By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones block the re-ligation step of the enzymatic process. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[18]
Caption: Fluoroquinolones inhibit DNA gyrase, leading to DNA damage and cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[20] It is a key metric for assessing the potency of antibiotics.
| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones (general) | Escherichia coli | 0.06 - 0.5 | [21] |
| Fluoroquinolones (general) | Staphylococcus aureus | 0.125 - 1 | [21] |
| Compound 7a (Ciprofloxacin deriv.) | MRSA | 0.016 | [13] |
| Compound 18d | MRSA | 0.031 | [13] |
| Compound 7 | S. aureus ATCC25923 | 0.031 | [22] |
| Compound 7 | MRSA ATCC43300 | 0.063 | [22] |
| Compound 32 | MRSA | 0.5 | [5] |
| Compound 6c | S. aureus | 0.018 | [23] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[24][25]
Materials and Reagents:
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorinated quinoline compound stock solution (in DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20][25] The accuracy of the inoculum density is critical for the reproducibility of the MIC result.
-
Compound Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this working solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Do not add bacteria to the sterility control well.
-
Incubation: Incubate the plate at 37°C for 16-24 hours in ambient air.[25]
-
Result Interpretation: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[24][25]
Antiviral Activity of Fluorinated Quinolines
The quinoline scaffold is present in several antiviral drugs, and fluorinated derivatives are being actively investigated for their potential to combat a range of viral infections, including those caused by Zika virus, influenza, and coronaviruses.[6][23][26]
Mechanism of Action: Inhibition of Viral Entry and Replication
The antiviral mechanisms of quinoline derivatives can be multifaceted. For some viruses, like influenza and coronaviruses, compounds such as chloroquine (a non-fluorinated quinoline) are thought to interfere with viral entry by increasing the pH of endosomes, which prevents the pH-dependent fusion of the viral envelope with the host cell membrane.[26]
Other fluorinated quinolines have been designed to inhibit specific viral enzymes. For example, some derivatives show activity against HIV-1 integrase, an enzyme essential for integrating the viral DNA into the host genome.[20] Others have been developed as inhibitors of HIV-1 protease or the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[7][27]
Quantitative Data: Antiviral Efficacy (EC50)
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of its maximal response. In virology, it represents the concentration required to inhibit 50% of viral replication.
| Compound ID/Class | Virus | Cell Line | EC50 (µM) | Reference |
| Mefloquine | Zika Virus (ZIKV) | Vero | 0.48 | [23] |
| Compound 141a | Zika Virus (ZIKV) | Vero | 0.13 | [23] |
| Compound 142 | Zika Virus (ZIKV) | Vero | 0.16 | [23] |
| Compound G07 | Influenza A/WSN/33 (H1N1) | MDCK | 11.38 | [6] |
| Compound G11 | Influenza A/WSN/33 (H1N1) | MDCK | 7.17 | [6] |
| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 | [28] |
| Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 | [28] |
| Compound 4k | HIV-1 | HeLa-CD4 | 1.73 | [29] |
| Compound 18 | Hepatitis C Virus (HCV) | Huh-7 | 7.0 | [15] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8] It measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.
Materials and Reagents:
-
24-well or 6-well plates
-
Host cell line susceptible to the virus (e.g., Vero cells for ZIKV)
-
Virus stock with a known titer (PFU/mL)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Fluorinated quinoline compound stock solution
-
Overlay medium (e.g., infection medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer within 24 hours. A uniform, confluent monolayer is essential for the formation of distinct plaques.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound in infection medium. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[20]
-
Infection: Aspirate the culture medium from the cell monolayers and wash with sterile PBS. Inoculate the cells with 200 µL (for a 24-well plate) of the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells. Gently rock the plates every 15-20 minutes.
-
Overlay Application: After adsorption, aspirate the inoculum and add 1 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious particle.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay and fix the cells with the fixative solution for at least 30 minutes.[8] Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Activity in Neurological Disorders
Fluorinated quinolines are increasingly being explored for their potential in treating neurological disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD). Their mechanisms often involve modulating neuroinflammation, chelating excess metal ions, or acting on specific neurotransmitter receptors.[2][8]
Mechanism of Action: Metal Ion Chelation and NMDA Receptor Antagonism
-
Metal Ion Homeostasis: The "metal hypothesis" of Alzheimer's disease suggests that dysregulation of metal ions like copper and zinc contributes to the aggregation of amyloid-beta (Aβ) peptides.[9] Certain fluorinated 8-hydroxyquinoline derivatives have been designed to act as metal ionophores, capable of chelating these excess metal ions and disrupting Aβ aggregates.[9]
-
NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor plays a critical role in synaptic plasticity and memory. However, its overactivation leads to excitotoxicity, a process implicated in neuronal death in various neurodegenerative conditions. Quinoline and quinoxaline derivatives have been identified as antagonists of the NMDA receptor, often acting at the glycine co-agonist binding site.[1][26] This action can protect neurons from excitotoxic damage.
Furthermore, the ability to label these compounds with fluorine-18 (¹⁸F) has made them valuable tools for Positron Emission Tomography (PET) imaging, allowing for the in vivo visualization of targets like Aβ plaques, tau tangles, or markers of neuroinflammation.[6]
Quantitative Data: Neurological Activity
| Compound ID | Activity/Target | Assay | Efficacy (EC50) | Reference |
| Compound 15 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~5 µM | [9] |
| Compound 16 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~5 µM | [9] |
| Compound 17 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~5 µM | [9] |
| Compound 28 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~4.5 µM | [9] |
| Compound 29 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~3.5 µM | [9] |
| Compound 30 | Zinc-induced Aβ oligomerization reversal | In vitro assay | ~2.0 µM | [9] |
Future Perspectives and Conclusion
The strategic application of fluorine chemistry to the quinoline scaffold continues to be a highly productive avenue for drug discovery. The unique properties of fluorine provide a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives, leading to compounds with enhanced potency and specificity across a wide range of therapeutic areas.
Future research will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design fluorinated quinolines that selectively inhibit specific isoforms of kinases or viral proteins to minimize off-target effects.
-
Multi-Target Ligands: Developing single molecules that can modulate multiple targets relevant to complex diseases like cancer or Alzheimer's.
-
Advanced Drug Delivery: Utilizing nanotechnology to improve the delivery and bioavailability of potent fluorinated quinoline compounds, particularly for CNS applications.[2]
References
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
DailyMed. (n.d.). Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]
-
CABOMETYX® (cabozantinib). (n.d.). Mechanism of Action. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Chen, Y., et al. (2017). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Chemical Neuroscience, 8(8), 1639–1648. Available from: [Link]
-
Sharma, S., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 190, 112108. Available from: [Link]
-
Abbas, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7965. Available from: [Link]
-
Kidwai, M., et al. (1998). The fluorinated quinolones. Current Pharmaceutical Design, 4(2), 101-18. Available from: [Link]
-
Li, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3617. Available from: [Link]
-
Taliani, S., et al. (2021). Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. Journal of Medicinal Chemistry, 64(12), 8416–8430. Available from: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6066-6095. Available from: [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(1), 104-131. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21568-21586. Available from: [Link]
-
Brehion, J., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 192, 105117. Available from: [Link]
-
Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American family physician, 65(3), 455-464. Available from: [Link]
-
Tscherne, A., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. ChemistryOpen, 10(12), 1224–1230. Available from: [Link]
-
Begum, R., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Molecules, 25(9), 2056. Available from: [Link]
-
Rahmawati, A., et al. (2022). Alkaloid and flavonoid from medicinal plants as anti-hepatitis C virus. Journal of Public Health in Africa, 13(s1). Available from: [Link]
-
Lin, Y. J., et al. (2012). Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives. Bioorganic & medicinal chemistry letters, 22(2), 1109-1112. Available from: [Link]
-
Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. (2023). Bentham Science. Retrieved from [Link]
-
Chen, Y. C., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 20(18), 4567. Available from: [Link]
-
Singh, H., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(17), 13358. Available from: [Link]
- Elmaleh, D. R., et al. (2016). Quinoline derivatives for diagnosis and treatment of alzheimer's disease. Google Patents.
-
Wang, X., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(11), 9323. Available from: [Link]
-
Wang, Z., et al. (2015). Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening. Antimicrobial Agents and Chemotherapy, 59(4), 2048–2057. Available from: [Link]
-
Dose−response curves (EC 50 and CC 50 ) for the top three compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
-
List of EC50 values of AL-9 for different HCV genotypes. (n.d.). ResearchGate. Retrieved from [Link]
-
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available from: [Link]
-
Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114777. Available from: [Link]
-
Benzy, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-14. Available from: [Link]
-
Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available from: [Link]
-
Matthews, A., et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Retrieved from [Link]
-
Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6066-6095. Available from: [Link]
Sources
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]
- 3. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 5. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 12. brieflands.com [brieflands.com]
- 13. Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijmphs.com [ijmphs.com]
- 27. Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Molecular Architecture and Synthetic Utility of 6-Fluoro-7-methylquinoline-2-carbaldehyde
Executive Summary
In modern drug discovery and materials science, functionalized quinolines serve as privileged scaffolds due to their robust physicochemical properties and predictable reactivity. 6-Fluoro-7-methylquinoline-2-carbaldehyde (CAS: 1420790-36-8) represents a highly specialized building block that combines the structural rigidity of a heteroaromatic core with precisely tuned electronic and steric parameters. This technical guide provides an in-depth analysis of its molecular architecture, physical properties, and field-proven synthetic workflows, designed for researchers developing bioactive libraries or transition metal catalysts.
Molecular Architecture & Physicochemical Profile
The utility of 6-Fluoro-7-methylquinoline-2-carbaldehyde stems from the synergistic effects of its four primary structural components:
-
The Quinoline Core: Provides a rigid, planar, aromatic framework capable of π−π stacking and hydrogen bonding (via the nitrogen lone pair) within biological target pockets.
-
The 2-Carbaldehyde Group: Positioned adjacent to the electronegative quinoline nitrogen, the carbonyl carbon is highly electron-deficient. This inductive activation makes it exceptionally susceptible to nucleophilic attack, serving as the primary reactive handle for condensation and reduction chemistries.
-
The 6-Fluoro Substituent: Fluorine incorporation at the C6 position serves two critical functions. First, it modulates the pKa of the quinoline nitrogen, fine-tuning its basicity. Second, it acts as a metabolic shield; the C6 position is a common site for Cytochrome P450-mediated oxidation, and fluorination effectively blocks this degradation pathway, enhancing the pharmacokinetic half-life of downstream drug candidates.
-
The 7-Methyl Substituent: Introduces a localized steric boundary and a weak electron-donating inductive effect. This fine-tunes the electronic distribution across the fused benzene ring and can dictate specific binding conformations when interacting with protein targets.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the molecule:
| Parameter | Specification |
| Chemical Name | 6-Fluoro-7-methylquinoline-2-carbaldehyde |
| CAS Registry Number | 1420790-36-8 |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| SMILES String | O=CC1=NC2=CC(C)=C(F)C=C2C=C1 |
| Structural Class | Halogenated Heteroaromatic Aldehyde |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C (to prevent auto-oxidation) |
Mechanistic Insights: Application Pathways
The strategic placement of the aldehyde group at the C2 position allows the molecule to act as a versatile precursor.
Figure 1: Synthetic pathways and downstream applications of the target molecule.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.
Protocol A: Reductive Amination for Bioactive Scaffold Synthesis
This protocol details the conversion of the aldehyde into a secondary or tertiary amine, a fundamental step in generating diverse chemical libraries for high-throughput screening.
Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over Sodium borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the transient imine/iminium intermediate without prematurely reducing the starting aldehyde into a primary alcohol. Acetic acid is added to catalyze the initial imine formation by protonating the carbonyl oxygen.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 6-Fluoro-7-methylquinoline-2-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Catalysis: Add glacial acetic acid (1.5 eq) dropwise to the stirring solution at room temperature. Stir for 30 minutes to allow the imine intermediate to fully form.
-
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) over 10 minutes to prevent excessive exotherms.
-
Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The reaction is complete when the highly UV-active aldehyde spot disappears and a more polar, ninhydrin-positive amine spot emerges.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Final Validation: Confirm the product identity and purity using LC-MS, ensuring the presence of the expected [M+H]+ molecular ion peak.
Protocol B: Synthesis of Bidentate N,N'-Schiff Base Ligands
Quinoline-2-carbaldehydes are excellent precursors for bidentate ligands used in transition metal catalysis (e.g., Ruthenium, Palladium, or Copper complexes).
Causality & Reagent Selection: The reaction is driven forward by the removal of water or by precipitation of the product. Ethanol is utilized as the solvent because the starting materials are highly soluble in it at reflux, whereas the resulting rigid Schiff base typically exhibits lower solubility and crystallizes out upon cooling, driving the equilibrium toward the product.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-Fluoro-7-methylquinoline-2-carbaldehyde (1.0 eq, 1.0 mmol) in absolute ethanol (15 mL).
-
Condensation: Add an aniline derivative (1.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reflux: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere for 4–6 hours.
-
Self-Validating Checkpoint: Extract a 0.1 mL aliquot, remove the solvent, and perform a rapid 1H NMR analysis. The reaction is validated by the disappearance of the distinct aldehyde proton signal ( ∼10.1 ppm) and the appearance of a sharp imine ( CH=N ) proton signal ( ∼8.5−8.8 ppm).
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. The Schiff base will precipitate as a crystalline solid.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in a vacuum desiccator overnight.
References
-
ChemScene (Page 309) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[Link]
Role of fluorine substitution in quinoline compound bioactivity
The Fluorine Effect: Engineering Quinoline Bioactivity for Next-Generation Therapeutics
Executive Summary
For decades, the quinoline scaffold has served as a privileged pharmacophore in drug discovery, yielding therapeutics ranging from antimalarials to broad-spectrum antibiotics. However, the true inflection point in quinoline-based drug development occurred with the strategic introduction of the fluorine atom. As a Senior Application Scientist, I have observed firsthand how fluorine substitution transforms a biologically active but metabolically fragile hit into a robust, clinical-grade lead. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of quinoline compounds, supported by self-validating experimental protocols and structure-activity relationship (SAR) mapping.
The Privileged Quinoline Scaffold and the Fluorine Bioisostere
The quinoline bicyclic system is inherently electron-rich, making it highly susceptible to rapid oxidative metabolism by hepatic enzymes. To counteract this, medicinal chemists employ fluorine as the ultimate bioisostere. With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å), allowing it to replace hydrogen without inducing significant steric clashes at the receptor site[1].
However, fluorine's extreme electronegativity fundamentally alters the molecule's electron density. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering it highly resistant to enzymatic cleavage[2]. Furthermore, the introduction of fluorine—or fluorinated motifs like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3)—modifies the molecule's pKa, significantly enhancing lipophilicity and membrane permeability[3][4].
Pharmacokinetic Optimization: Engineering Metabolic Resilience
A primary failure point for early-stage quinoline candidates is poor metabolic stability. Cytochrome P450 (CYP450) enzymes target electron-rich aromatic rings for hydroxylation.
The Causality of Fluorination: By substituting a hydrogen atom with a strongly electron-withdrawing fluorine atom (or a -CF3 group), the aromatic ring is deactivated, starving the CYP450 enzymes of the electron density required for oxidation[2]. Additionally, bulky fluorinated groups sterically shield adjacent labile sites, effectively blocking the metabolic cascade and extending the drug's in vivo half-life[5].
Experimental Protocol: Self-Validating Liver Microsomal Stability Assay
To empirically validate the metabolic resilience conferred by fluorine substitution, we utilize a highly controlled in vitro liver microsomal stability assay[2]. This protocol is designed as a self-validating system to ensure data integrity.
Self-Validation Mechanisms:
-
Positive Control: Verapamil (a known high-clearance drug) is run in parallel to confirm the metabolic viability of the microsomes.
-
Negative Control: The fluorinated quinoline is incubated without the NADPH regenerating system. Because CYP450s are monooxygenases requiring NADPH as an electron donor, any degradation observed here indicates chemical instability, not enzymatic metabolism.
-
Internal Standard (IS): A stable-isotope-labeled standard is added during the quench phase to correct for LC-MS/MS matrix effects.
Step-by-Step Methodology:
-
Preparation: Dilute the fluorinated quinoline candidate to 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Trigger the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), withdraw a 50 μL aliquot.
-
Reaction Quenching: Immediately inject the aliquot into 150 μL of ice-cold acetonitrile containing the IS. Causality: The cold organic solvent instantly denatures the CYP450 enzymes (halting the reaction at the exact timepoint) and precipitates proteins for clean LC-MS/MS injection[2].
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Caption: Step-by-step workflow for the self-validating in vitro liver microsomal stability assay.
Pharmacodynamic Amplification: The Fluoroquinolone Paradigm
The most profound historical example of fluorine's impact on quinoline PD is the evolution of nalidixic acid into the fluoroquinolone class of antibiotics (e.g., ciprofloxacin)[6][7].
The Causality of Target Binding: The addition of a single fluorine atom at the C6 position of the quinolone pharmacophore revolutionized its activity[7][8]. The C6 fluorine atom increases the lipophilicity of the molecule, allowing it to easily penetrate the bacterial cell wall[8]. Once inside, the highly electronegative fluorine atom participates in critical multipolar interactions, stabilizing a lethal ternary cleavage complex between the drug, bacterial DNA, and the DNA gyrase (or topoisomerase IV) enzyme[9]. This traps the enzyme, preventing DNA ligation, causing double-strand breaks, and ultimately triggering bacterial cell death[9].
Caption: Mechanism of action of fluoroquinolones targeting bacterial DNA gyrase.
Quantitative Data: Physicochemical Shifts
To illustrate the magnitude of these modifications, the following table summarizes the physicochemical and biological shifts observed when transitioning from a non-fluorinated quinoline core to a fluorinated derivative.
| Property | Non-Fluorinated Quinoline (e.g., Nalidixic Acid) | Fluorinated Quinoline (e.g., Ciprofloxacin) | Causality / Mechanistic Impact |
| C6 Substitution | Hydrogen (-H) | Fluorine (-F) | F is highly electronegative; dramatically increases lipophilicity and cellular penetration[8]. |
| Target Affinity | Moderate (DNA Gyrase only) | High (Gyrase & Topo IV) | F atom stabilizes the enzyme-DNA cleavage complex via electrostatic interactions[9]. |
| Metabolic Half-Life | Short (Rapidly oxidized) | Extended | The strong C-F bond resists enzymatic cleavage and oxidative metabolism by CYP450[2]. |
| Spectrum of Activity | Narrow (Gram-negative) | Broad (Gram-negative & positive) | Enhanced membrane permeability due to altered pKa allows entry into diverse pathogens[7][9]. |
Strategic SAR Mapping
In modern drug discovery, a "fluorine scan" is a mandatory component of Structure-Activity Relationship (SAR) mapping[1]. The precise placement of the fluorine atom dictates the biological outcome. For instance, while C6 fluorination drives target affinity in antibacterials[8], adding a second halogen (like chlorine or another fluorine) at the C8 position can overcome efflux pump-mediated resistance in mutant strains[8]. Meanwhile, decorating the aromatic ring with -CF3 or -OCF3 groups is specifically utilized to maximize metabolic stability in oncology and antiviral candidates[2][5].
Caption: Structure-Activity Relationship (SAR) logic tree for fluorinated quinoline derivatives.
Conclusion
The substitution of hydrogen with fluorine on a quinoline scaffold is not merely a structural tweak; it is a profound physicochemical reprogramming of the molecule. By strategically leveraging fluorine's electronegativity, size, and bond strength, scientists can simultaneously solve critical liabilities in both pharmacokinetics (shielding against CYP450 metabolism) and pharmacodynamics (enhancing target binding and cellular penetration). As the development of novel therapeutics accelerates, rational fluorine scanning remains an indispensable tool in the medicinal chemist's arsenal.
References
-
Quinolones: structure-activity relationships and future predictions. PubMed. [Link]
-
Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. [Link]
-
Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.[Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PMC. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
Introduction to quinoline derivatives in medicinal chemistry
The Quinoline Scaffold in Medicinal Chemistry: Mechanistic Insights, Target Modulation, and Synthetic Workflows
Executive Summary & Pharmacophore Rationale
As a privileged scaffold in medicinal chemistry, the quinoline (benzo[b]pyridine) nucleus provides a highly versatile framework for rational drug design[1]. From a structural and physicochemical perspective, the electron-deficient pyridine ring fused to an electron-rich benzene ring creates a unique electronic dipole. The nitrogen heteroatom serves as a robust hydrogen-bond acceptor, while the planar, bicyclic aromatic system facilitates strong π−π stacking and hydrophobic interactions within target protein binding pockets. By systematically modifying the substituents at the C-2, C-3, and C-4 positions, application scientists can precisely tune the lipophilicity, metabolic stability, and target selectivity of the resulting derivatives, allowing the scaffold to be utilized across vastly different therapeutic areas[1].
Target Modulation and Mechanisms of Action
Heme Detoxification Inhibition (Antimalarial)
The most historically significant application of quinoline derivatives is in the treatment of malaria, typified by the drug chloroquine (CQ). During the intraerythrocytic stage, the Plasmodium falciparum parasite degrades host hemoglobin to acquire amino acids, releasing highly toxic Fe(III) free heme as a byproduct[2]. To survive, the parasite detoxifies this heme by polymerizing it into inert hemozoin ( β -hematin) crystals.
Chloroquine exerts its parasiticidal effect by accumulating in the acidic digestive vacuole of the parasite and selectively adsorbing onto the molecularly flat {100} surfaces of the growing hematin crystal[2]. This binding physically blocks step propagation and layer generation, arresting crystallization at concentrations as low as 2 μ M. The resulting failure to crystallize leads to a lethal buildup of free heme, which destroys the parasite's cellular membranes[2].
Logical flow of heme detoxification and its inhibition by chloroquine.
Kinase Inhibition (Anticancer)
Recent campaigns in oncology have repurposed the quinoline core to target oncogenic kinases. For instance, novel 2-anilinoquinoline-diarylamides have been optimized as potent inhibitors of B-RAF V600E and C-RAF kinases[3]. The incorporation of a methylene bridge and specific substitutions (e.g., 5/6-hydroxyquinolines) enhances the molecule's ability to occupy the ATP-binding cleft of the kinase. These derivatives demonstrate nanomolar inhibitory potency and trigger late apoptosis in melanoma cell lines by disrupting the MAPK/ERK signaling cascade, overcoming resistance profiles seen in earlier-generation therapeutics[3].
Quantitative Data: Therapeutic Efficacy
The following table summarizes the pharmacological metrics of key quinoline derivatives across different therapeutic contexts, illustrating the scaffold's broad dynamic range and extreme potency.
| Compound Class / Derivative | Primary Target | Therapeutic Indication | Key Metric (Potency) | Ref |
| Chloroquine (CQ) | Hematin Crystallization ({100} face) | Malaria (P. falciparum) | Complete growth arrest at 2 μ M | [2] |
| 5/6-Hydroxyquinoline (17b) | B-RAF V600E Kinase | Melanoma (Anticancer) | IC50 = 0.128 μ M | [3] |
| 5/6-Hydroxyquinoline (17b) | C-RAF Kinase | Melanoma (Anticancer) | IC50 = 0.065 μ M | [3] |
| 5/6-Hydroxyquinoline (17b) | B-RAF V600K (Resistant Mutant) | Melanoma (Anticancer) | IC50 = 0.061 μ M | [3] |
Synthetic Workflow: The Friedländer Annulation
To access highly functionalized quinolines for screening libraries, application scientists frequently rely on the Friedländer synthesis. This reaction involves the cyclocondensation of an o-aminoaryl ketone with an α -methylene carbonyl compound.
Causality of the Method: Traditional Skraup or Doebner-Miller syntheses require harsh, highly exothermic conditions (e.g., concentrated sulfuric acid, extreme heat) that often lead to poor regioselectivity, low yields, and tar formation. The Friedländer approach, particularly when catalyzed by solid-supported acids like P₂O₅/SiO₂ under solvent-free conditions, provides superior atom economy and strictly controls regioselectivity. The solid support maximizes the catalytic surface area while mitigating the hygroscopic clumping of pure P₂O₅, allowing for a smooth, high-yielding transformation.
Mechanistic workflow of the Friedländer quinoline synthesis.
Experimental Protocol: Solvent-Free Synthesis of Poly-Substituted Quinolines
This self-validating protocol utilizes a heterogeneous P₂O₅/SiO₂ catalyst to drive the Friedländer condensation. The absence of solvent increases the effective concentration of reactants, driving the kinetic rate of the initial aldol condensation and forcing the equilibrium toward the final cyclized product.
Materials:
-
2-Aminoaryl ketone (2.0 mmol)
-
Carbonyl compound containing an α -methylene group (e.g., dimedone or ethyl acetoacetate) (3.0 mmol)
-
P₂O₅/SiO₂ catalyst (30% w/w) (0.4 g)
-
Chloroform (for extraction)
-
Ethyl acetate / n-hexane (for TLC and chromatography)
Step-by-Step Methodology:
-
Catalyst Preparation: Disperse phosphorus pentoxide (P₂O₅) onto activated silica gel (60-120 mesh) to achieve a 30% w/w loading.
-
Scientific Rationale: Silica acts as an inert, high-surface-area scaffold that prevents the rapid deliquescence of P₂O₅, providing a stable, highly acidic microenvironment that is easy to handle.
-
-
Reaction Assembly: In a 25 mL round-bottom flask, thoroughly mix the 2-aminoaryl ketone (2.0 mmol) and the carbonyl compound (3.0 mmol) with 0.4 g of the P₂O₅/SiO₂ catalyst. Do not add any solvent.
-
Thermal Activation: Heat the neat solid/liquid mixture to 80°C using an oil bath with continuous magnetic stirring.
-
Scientific Rationale: 80°C provides the optimal thermodynamic energy to overcome the activation barrier for the rate-limiting intramolecular cyclodehydration step without causing thermal degradation of the starting materials.
-
-
In-Process Validation (TLC): Monitor the reaction every 15 minutes using Thin Layer Chromatography (eluent: 3:7 ethyl acetate/n-hexane). The reaction is deemed complete when the distinct, UV-active spot corresponding to the starting 2-aminoaryl ketone completely disappears, confirming full conversion.
-
Quenching and Extraction: Allow the reaction vessel to cool to ambient temperature. Add 20 mL of chloroform to the flask and stir vigorously for 5 minutes to dissolve the newly formed organic products.
-
Catalyst Recovery: Filter the mixture through a sintered glass funnel to remove the heterogeneous P₂O₅/SiO₂ catalyst. Wash the filter cake with an additional 10 mL of chloroform.
-
Note: The recovered catalyst can be washed, dried, and reused for subsequent runs, establishing a closed-loop, sustainable system.
-
-
Isolation: Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator.
-
Final Purification & Structural Validation: Purify the crude residue via silica gel column chromatography. Validate the final quinoline structure using 1H NMR (confirming the characteristic downfield shift of the aromatic quinoline protons between δ 7.5 - 8.9 ppm) and 13C NMR.
References[2] Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences (PNAS). URL:https://www.pnas.org/doi/10.1073/pnas.1504027112[3] Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. MDPI. URL:https://www.mdpi.com/1422-0067/24/4/3277[1] Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. URL:https://www.sciencedirect.com/science/article/pii/S187853521630188X[4] Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5. Scientific Information Database (SID). URL:https://www.sid.ir/paper/310343/en
Sources
Photophysical Properties of Functionalized Quinoline Carbaldehydes: Mechanisms, Metal-Ion Sensing, and Optoelectronic Applications
Executive Summary
Functionalized quinoline carbaldehydes represent a privileged class of fluorophores and synthetic precursors in modern photochemistry and materials science. The unique combination of an electron-deficient quinoline core with a reactive formyl group allows for the facile construction of donor-π-acceptor (D-π-A) architectures. These molecular systems exhibit highly tunable photophysical properties, driven by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).
This technical guide provides an in-depth analysis of the photophysical behaviors of quinoline carbaldehyde derivatives. Designed for application scientists and drug development professionals, it explores the causality behind their optical responses, details self-validating experimental protocols for metal-ion sensing and optoelectronic device fabrication, and consolidates critical quantitative data from recent literature.
Structural Rationale and Photophysical Mechanisms
The photophysical utility of quinoline carbaldehydes stems from their highly predictable electronic reorganization upon excitation or analyte binding. Understanding the causality behind these mechanisms is critical for rationally designing chemosensors or optoelectronic dopants.
Intramolecular Charge Transfer (ICT)
When a quinoline carbaldehyde is functionalized with an electron-donating group (e.g., a diethylamino or hydroxyl group), a push-pull system is established. Upon photoexcitation, electron density shifts from the donor moiety to the electron-withdrawing quinoline/carbaldehyde acceptor.
-
Causality in Sensing: If a target metal cation coordinates with the acceptor moiety, the electron-withdrawing capability of the acceptor is enhanced, stabilizing the excited state and resulting in a pronounced red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, if the metal binds to the donor, the ICT process is hindered, leading to a blue-shift (hypsochromic shift) [1].
PET and CHEF Activation
In many free quinoline-based probes, fluorescence is heavily quenched due to Photoinduced Electron Transfer (PET) originating from the lone pair of electrons on the imine or quinoline nitrogen.
-
Causality in Sensing: Upon coordination with a metal ion (such as Zn²⁺ or Cu²⁺), the nitrogen lone pairs participate in bonding, effectively shutting down the PET pathway. This rigidification of the molecular framework minimizes non-radiative decay, leading to Chelation-Enhanced Fluorescence (CHEF) and a dramatic "turn-on" optical signal [2].
Fig 1. Photophysical activation via Chelation-Enhanced Fluorescence (CHEF) and ICT mechanisms.
Quantitative Photophysical Data
The following table synthesizes key photophysical parameters of notable quinoline carbaldehyde derivatives and their complexes, demonstrating their versatility across different applications.
| Compound / Derivative | Target Application | Absorption Max (λ_abs) | Emission Max (λ_em) | Dominant Mechanism | Reference |
| Diethylaminoquinolinecarbaldehyde (AQC) | Cu²⁺ / Hg²⁺ Sensing | ~415 nm | ~484 nm | ICT / CHEF | [1] |
| Biimidazole Quinoline Dye | Dual Cu²⁺ / Hg²⁺ Detection | 340 nm, 415 nm | 412 nm, 484 nm | ICT Disruption | [2] |
| Fluorene-Quinoline Conjugate | Zn²⁺ Two-Photon Sensing | ~350 nm | 420 nm / 650 nm | PET Quenching | [3] |
| Quinoline-based Hydrazones | Tributyltin (TBT) Detection | 339 nm | 412 nm | ICT | [4] |
| 2-Methyl-8-quinolinecarboxaldehyde (Zn) | OLED Emissive Dopant | ~350 nm | 517 nm | LMCT / CHEF | [5] |
Application I: Metal-Ion Sensing Workflows
Quinoline carbaldehydes are extensively used to synthesize Schiff base chemosensors. For example, the condensation of 2-quinoline carbaldehyde with primary amines yields ligands that exhibit high selectivity for transition metals. The detection of Cu²⁺ and Hg²⁺ is a primary use case due to the distinct coordination geometries these metals prefer (square planar vs. linear/tetrahedral), which trigger independent optical pathways [1, 2].
Step-by-Step Protocol: Fluorimetric Titration and Validation
To ensure trustworthiness and reproducibility, the sensing protocol must be designed as a self-validating system.
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of the quinoline carbaldehyde probe in spectroscopic grade acetonitrile (CH₃CN).
-
Prepare 10.0 mM aqueous stock solutions of target metal chlorides (e.g., CuCl₂, HgCl₂, ZnCl₂).
-
-
Preparation of Working Solutions:
-
Dilute the probe stock to a working concentration of 10 µM in a buffered mixed solvent system (e.g., HEPES buffer/CH₃CN, 1:1 v/v, pH 7.4) to simulate physiological conditions.
-
-
Incremental Titration:
-
Transfer 2.0 mL of the working probe solution into a quartz cuvette.
-
Add the metal ion solution in 0.1 equivalent increments (up to 10 equivalents) using a micro-syringe.
-
-
Equilibration:
-
Mix thoroughly and incubate for 3–5 minutes at 25 °C after each addition to ensure thermodynamic equilibrium of the complexation.
-
-
Spectroscopic Acquisition:
-
Record UV-Vis absorption (200–600 nm) and fluorescence emission spectra (excitation at the isosbestic point).
-
-
Self-Validation (Reversibility Test):
-
Crucial Step: Add a strong chelating agent (e.g., EDTA, 10 equivalents) to the cuvette containing the probe-metal complex. If the sensing mechanism is non-destructive (true complexation rather than a chemical reaction), the original absorption and emission spectra of the free probe must be fully restored.
-
-
Data Processing:
-
Calculate the binding constant ( Ka ) using the Benesi-Hildebrand equation and determine the Limit of Detection (LOD) via the 3σ/k method.
-
Fig 2. Self-validating experimental workflow for fluorimetric metal-ion titration.
Application II: Optoelectronics and OLED Fabrication
Beyond sensing, derivatives like 2-Methyl-8-quinolinecarboxaldehyde serve as exceptional ligands for luminescent metal complexes used in Organic Light-Emitting Diodes (OLEDs). When coordinated with Zinc(II) or Aluminum(III), these complexes exhibit strong Ligand-to-Metal Charge Transfer (LMCT) and high quantum yields, making them ideal green/yellow emissive dopants [5].
Step-by-Step Protocol: OLED Device Fabrication
To prevent layer mixing and ensure optimal charge transport, a strict host-dopant fabrication methodology must be adhered to.
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Treat the ITO surface with UV-Ozone for 20 minutes to increase the work function and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a 40 nm layer of PEDOT:PSS onto the ITO.
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in an inert atmosphere to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution containing a host material (e.g., PVK), an electron transport material (e.g., PBD), and the synthesized quinoline-metal complex dopant (typically 5-10 wt%) in anhydrous chlorobenzene.
-
Spin-coat the EML to a thickness of approximately 60 nm. Causality: Chlorobenzene is chosen because it provides a uniform film morphology without dissolving the underlying cross-linked PEDOT:PSS layer.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator (< 10−6 Torr).
-
Deposit a thin layer of LiF (1 nm) as an electron injection layer, followed by an Aluminum cathode (100 nm).
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy inside a nitrogen-filled glovebox to prevent degradation of the emissive layer by atmospheric oxygen and moisture.
-
Conclusion
Functionalized quinoline carbaldehydes are highly versatile molecular platforms. By strategically placing electron-donating groups and utilizing the reactive carbaldehyde moiety for further functionalization, researchers can precisely tune the ICT, PET, and CHEF pathways. Whether deployed as highly sensitive, self-validating chemosensors for environmental monitoring or as robust emissive dopants in next-generation OLEDs, the quinoline carbaldehyde scaffold remains a cornerstone of applied photophysics.
References
-
Selective and dual naked eye detection of Cu²⁺ and Hg²⁺ ions using a simple quinoline-carbaldehyde chemosensor. Sensors and Actuators B: Chemical. Available at: 1
-
Simultaneous Detection of Cu²⁺ and Hg²⁺ via Two Mutually Independent Sensing Pathways of Biimidazole Push–Pull Dye. The Journal of Organic Chemistry. Available at: 2
-
Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn²⁺ and Efficient Two-Photon Absorption. The Journal of Physical Chemistry B. Available at: 3
-
Quinoline-based hydrazones for biocide detection. University of Minho RepositoriUM. Available at: 4
-
Application Notes and Protocols: 2-Methyl-8-quinolinecarboxaldehyde in Materials Science and OLEDs. Benchchem. Available at: 5
Sources
Application Note: 6-Fluoro-7-methylquinoline-2-carbaldehyde as a Privileged Synthetic Intermediate in Drug Discovery
Executive Summary & Chemical Profile
In modern medicinal chemistry, the quinoline scaffold is a ubiquitous pharmacophore. Specifically, 6-Fluoro-7-methylquinoline-2-carbaldehyde (CAS: 1420790-36-8) represents a highly specialized, privileged building block. The strategic placement of the fluorine atom at the C6 position enhances metabolic stability, modulates lipophilicity, and has been proven to significantly increase antiplasmodial and antibacterial activities[1]. Concurrently, the C7-methyl group introduces a steric boundary that restricts the rotational degrees of freedom in target-bound conformations, optimizing binding affinity[2].
The C2-carbaldehyde moiety serves as a highly reactive electrophilic node. This application note details the causality, optimization, and self-validating protocols for utilizing this intermediate in two primary divergent workflows: Reductive Amination (to yield bioactive amines) and Condensation (to yield Schiff bases/hydrazones for metal chelation)[3].
Divergent Synthetic Workflows
Divergent synthetic pathways of 6-Fluoro-7-methylquinoline-2-carbaldehyde into bioactive scaffolds.
Quantitative Data: Reaction Optimization
A critical challenge when functionalizing quinoline-2-carbaldehydes is preventing the premature reduction of the aldehyde to a primary alcohol before the imine intermediate can form. The table below summarizes the causality behind reagent selection for reductive amination.
Table 1: Optimization of Reductive Amination for Quinoline-2-carbaldehydes
| Reducing Agent | Solvent | Temp (°C) | Imine Reduction Rate | Aldehyde Reduction (Side Product) | Isolated Yield (%) |
| NaBH₄ | MeOH | 0 to 25 | Fast | High | 45% |
| NaCNBH₃ | MeOH | 25 | Moderate | Low | 72% |
| NaBH(OAc)₃ | DCE | 25 | Fast | Very Low | 91% |
Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the superior choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde, but perfectly tuned to reduce the more electrophilic protonated iminium ion[4].
Experimental Protocols
Protocol A: Reductive Amination to 2-(Aminomethyl)quinolines
This protocol is designed to synthesize secondary or tertiary amines, which are common pharmacophores in antiplasmodial drug development[1].
Reagents:
-
6-Fluoro-7-methylquinoline-2-carbaldehyde (1.0 eq, 1.0 mmol)
-
Primary or Secondary Amine (1.1 eq, 1.1 mmol)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Glacial Acetic Acid (0.1 eq) Optional, for weakly nucleophilic amines.
Step-by-Step Methodology & Causality:
-
Imine Formation: Dissolve the aldehyde and the amine in anhydrous DCE. Stir at room temperature for 1 hour.
-
Causality: DCE is utilized because it is non-nucleophilic, aprotic, and provides excellent solubility for both the organic substrates and the borohydride reagent.
-
-
Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere[4].
-
Causality: Portion-wise addition controls the mild exothermic nature of the reaction. Nitrogen prevents oxidative degradation of the electron-rich amine product.
-
-
Self-Validating In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1).
-
Validation: The starting aldehyde is highly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful reaction is validated by the disappearance of the 2,4-DNP active spot and the emergence of a new baseline/lower-Rf spot that stains positive with Ninhydrin (indicating an amine).
-
-
Work-up (Acid-Base Extraction): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to destroy excess hydride. Extract with Dichloromethane (3 x 10 mL). To self-purify, extract the combined organic layers with 1M HCl (2 x 10 mL).
-
Causality: The target amine becomes protonated and water-soluble, while unreacted aldehyde and neutral impurities remain in the organic layer.
-
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with Dichloromethane. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Condensation to Schiff Bases / Thiosemicarbazones
Quinoline-2-carboxaldehyde derivatives readily condense with hydrazines or thiosemicarbazides to form multidentate ligands. These Schiff bases are highly prized for forming copper(II) complexes that act as proteasome inhibitors in prostate cancer cells[3].
Reagents:
-
6-Fluoro-7-methylquinoline-2-carbaldehyde (1.0 eq, 1.0 mmol)
-
Thiosemicarbazide or Hydrazine derivative (1.0 eq, 1.0 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology & Causality:
-
Activation: Dissolve the aldehyde in hot absolute ethanol (60 °C). Add 2-3 drops of glacial acetic acid.
-
Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, significantly increasing the electrophilicity of the C2-carbon. The catalytic amount ensures the pH does not drop low enough to fully protonate the nucleophilic hydrazine (which would halt the reaction).
-
-
Condensation: Add the thiosemicarbazide portion-wise. Reflux the mixture for 2–4 hours.
-
Self-Validating Precipitation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath.
-
Validation: The formation of the Schiff base extends the conjugated pi-system, drastically reducing its solubility in cold ethanol compared to the starting materials. The spontaneous crystallization of a brightly colored (often yellow or orange) solid serves as a self-validating indicator of successful product formation.
-
-
Isolation & Characterization: Filter the precipitate via vacuum filtration and wash with cold ethanol.
-
Validation via IR Spectroscopy: The success of the condensation is definitively confirmed by the disappearance of the strong carbonyl (C=O) stretching frequency at ~1709 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at ~1602 cm⁻¹[3].
-
References
Sources
- 1. Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
Techniques for creating quinoline-based fluorescent probes
An authoritative guide designed for researchers, analytical scientists, and drug development professionals. This document synthesizes the rational design, modular synthesis, and rigorous experimental validation of quinoline-based fluorescent probes.
Quinoline—a privileged heterocyclic scaffold consisting of a benzene ring fused to a pyridine moiety—has emerged as a highly versatile platform for the development of small-molecule fluorescent probes [[1]](). Despite its historical significance (e.g., quinine, the first well-defined small-molecule fluorophore), quinoline was previously underexplored in modern probe development due to synthetic bottlenecks 2.
Today, advanced modular synthesis strategies allow for the precise engineering of quinoline derivatives. The intrinsic nitrogen atom serves as an ideal coordination site for monitoring interactions with target analytes (such as metal ions, pH changes, or biomolecular aggregates) 3. By strategically appending electron-donating or electron-withdrawing domains, researchers can predictably tune the photophysical properties of the scaffold for high-throughput screening and live-cell imaging [[2]]().
Rational Design and Photophysical Mechanisms
The diagnostic power of a quinoline probe relies on coupling a recognition event to a measurable optical output. As an application scientist, selecting the correct photophysical mechanism is the most critical step in your experimental design:
-
Photoinduced Electron Transfer (PET): Commonly used for metal ion sensing (e.g., Zn²⁺, Al³⁺). In the unbound state, electron transfer from the receptor quenches the fluorophore. Analyte binding coordinates the lone pair electrons, inhibiting PET and triggering a dramatic "turn-on" fluorescence response 4, 5.
-
Intramolecular Charge Transfer (ICT): Analyte binding alters the electron density distribution across the conjugated quinoline push-pull system. This results in significant spectral shifts (bathochromic or hypsochromic), enabling ratiometric detection that is independent of probe concentration 4, 6.
-
Chelation-Enhanced Fluorescence (CHEF): Coordination with metal ions restricts the intramolecular rotation of the probe, minimizing non-radiative decay pathways and significantly enhancing emission intensity 7.
Photophysical mechanisms of quinoline-based fluorescent probes upon analyte binding.
Modular Synthesis Protocols
To ensure reproducibility, the synthesis of quinoline probes must be approached as a self-validating system. Utilizing versatile intermediates like 8-hydroxyquinoline or 2-(2-chloroethyl)quinoline allows for facile late-stage functionalization 8, 9.
Protocol 1: Synthesis of a Quinoline-Based Sensor via Nucleophilic Substitution
Causality Note: Anhydrous conditions and a weak base (K₂CO₃) are utilized to facilitate the deprotonation of the nucleophile while preventing the hydrolysis of the alkyl halide intermediate.
-
Preparation: To a solution of the recognition moiety (e.g., 3,4-diaminobenzophenone, 1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) [[8]]().
-
Activation: Stir the mixture at room temperature for 15 minutes under an inert argon atmosphere to ensure complete deprotonation.
-
Coupling: Add a solution of 2-(2-chloroethyl)quinoline (1.1 eq) in anhydrous DMF dropwise to the reaction mixture [[8]]().
-
Reaction: Elevate the temperature to 80 °C and stir for 12–24 hours. Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) until the starting material is entirely consumed.
-
Workup: Cool the mixture to room temperature, quench by pouring into ice-cold water, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification & Characterization: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) 9.
End-to-end experimental workflow for the development and validation of quinoline probes.
Application & Validation Protocols
Protocol 2: Fluorescence Titration for Analyte Detection
To establish Trustworthiness, the probe's sensitivity and selectivity must be quantified against competing analytes. Causality Note: Titrations are performed in buffered aqueous/organic mixtures (e.g., DMF:PBS) to maintain a stable pH, as the quinoline nitrogen is highly sensitive to protonation, which can cause false-positive spectral shifts 6.
-
Stock Preparation: Prepare a 1.0 mM stock solution of the quinoline probe in spectroscopic grade DMSO or CH₃CN. Prepare 10 mM stock solutions of target analytes (e.g., metal perchlorates) in deionized water.
-
Sample Preparation: To a series of quartz cuvettes, add the appropriate buffer solution to achieve a final probe concentration of 10 μM.
-
Titration: Incrementally add the analyte stock solution (e.g., 0 to 3 μM for Al³⁺ detection) 6.
-
Measurement: Record the fluorescence emission spectrum after each addition. Validation Check: Run a parallel blank titration (adding solvent only) to account for dilution effects.
-
Analysis: Plot fluorescence intensity at the emission maximum against analyte concentration to determine the Limit of Detection (LOD) and binding stoichiometry via a Job's plot 7.
Protocol 3: Live-Cell Fluorescence Imaging
Quinoline probes are highly effective for tracking intracellular targets such as mitochondrial viscosity, MAO-A enzymes, and Tau aggregates 10, 11.
-
Cell Culture: Seed cells (e.g., HeLa or neuroblastoma cells) in glass-bottom confocal dishes and incubate at 37 °C with 5% CO₂ for 24 hours.
-
Incubation: Replace the culture medium with fresh medium containing the quinoline probe (typically 5–10 μM) and incubate for 30 minutes.
-
Washing: Wash the cells three times with PBS to remove extracellular unbound probe, minimizing background fluorescence.
-
Imaging: Image the cells using a confocal laser scanning microscope equipped with the appropriate excitation lasers and emission filters.
Cellular uptake and subcellular targeting pathway for live-cell fluorescence imaging.
Comparative Performance Data
The structural diversity of the quinoline core allows it to be engineered for a wide array of biological and chemical targets. The table below summarizes the quantitative performance of several field-proven quinoline-based probes.
| Probe Name | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) / Affinity | Primary Application |
| Q-tau 4 | Tau Aggregates | Molecular Rotor / Turn-On | Kd = 16.6 nM | Alzheimer's disease brain section imaging [[10]]() |
| CMTP-1 | MAO-A / Viscosity | ICT / Restricted Rotation | High Sensitivity | Live neuroblastoma cells & zebrafish models [[11]]() |
| QLAS | Zn²⁺ Ions | PET (Turn-On) | 21 nM | Intracellular zinc ion detection 4, 5 |
| QNP | Al³⁺ Ions | Synergistic PET & ICT | 1.25 μM | HeLa cells and environmental water samples 6, 7 |
| Cu-Probe | Cu⁺ / Cu²⁺ Ions | Colorimetric / Turn-On | K = 1.37 × 10⁴ M⁻¹ | RAW 264.7 macrophages cell lines 12 |
References
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. 1
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 3
-
Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes. BenchChem.8
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. 2
-
Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. BenchChem. 9
-
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. 4
-
“Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease. ACS Sensors. 10
-
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. ResearchGate. 5
-
Dual sensing and synchronous fluorescence spectroscopic monitoring of Cr3+ and Al3+ using a luminescent Schiff base. ResearchGate. 6
-
A naphthalene-quinoline based chemosensor for fluorescent "turn-on" and absorbance-ratiometric detection of Al3+. ResearchGate. 7
-
Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A. ACS Publications. 11
-
Quinoline based fluorescent probe for selective detection and real-time monitoring of Copper ions. ResearchGate. 12
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced Methodologies for the C–H Activation and Functionalization of Quinoline Rings
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The quinoline scaffold is a privileged pharmacophore ubiquitous in antimalarial, anticancer, and antibacterial agents. Historically, functionalizing the quinoline core required pre-activated substrates (e.g., aryl halides or boronates), which added synthetic steps and limited late-stage functionalization (LSF) capabilities. Modern C–H activation strategies bypass these limitations, allowing direct, regioselective functionalization of unactivated C–H bonds.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the causality behind regioselectivity—specifically, why C2/C4 functionalization is governed by radical Minisci-type electronics[1], while C8 functionalization relies on transition-metal directed metallacycle formation[2]. The protocols provided herein are designed as self-validating systems, ensuring robust reproducibility in your drug discovery workflows.
Mechanistic Paradigms in Quinoline C–H Functionalization
The Minisci Pathway (C2/C4 Selectivity)
The Minisci reaction is the premier method for alkylating electron-deficient heteroarenes. The fundamental causality behind its C2/C4 regioselectivity lies in the protonation of the quinoline nitrogen.
-
Electronic Causality: Adding a Brønsted acid converts quinoline to a quinolinium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly electrophilic. Nucleophilic alkyl radicals (generated photochemically or via thermal oxidants) selectively attack the most electron-deficient positions (C2 and C4)[1].
-
Modern Advancements: Traditional Minisci reactions require harsh stoichiometric oxidants (e.g., persulfate, silver salts) that degrade sensitive functional groups[3]. Modern photochemical protocols utilize visible light and photocatalysts to generate radicals under mild, redox-neutral, or reductive conditions, vastly improving functional group tolerance for late-stage drug modification[1].
Caption: Classical and photochemical Minisci-type radical addition to quinoline scaffolds.
Directed C–H Activation (C8 Selectivity)
Functionalizing the distal C8 position requires overriding the natural electronic preference of the quinoline ring. This is achieved using the quinoline N-oxide as a transient directing group[2].
-
Geometric Causality: The oxygen atom of the N-oxide coordinates to a transition metal (e.g., Pd, Ir, or Rh). This coordination brings the metal center into strict geometric proximity to the C8–H bond.
-
Thermodynamic Driving Force: The subsequent C–H cleavage (often via Concerted Metalation-Deprotonation, CMD) forms a highly stable 5-membered metallacycle. This thermodynamic sink ensures exclusive C8 selectivity over other available C–H bonds[4]. Following functionalization, the N-oxide can be easily reduced back to the parent quinoline.
Caption: Mechanistic pathway of transition-metal catalyzed C8-directed C-H functionalization.
Quantitative Data Presentation
The following table summarizes the operational parameters and typical outcomes for the primary quinoline C–H functionalization strategies discussed in this application note.
| Functionalization Strategy | Target Position | Key Reagents / Catalysts | Typical Coupling Partner | Reaction Temp | Avg. Yield | Ref |
| Photochemical Minisci | C2 / C4 | Photocatalyst (e.g., Ir/Ru), TFA, Blue LEDs | Carboxylic Acids, Alkyl Halides | 25 °C | 65–90% | [1] |
| Thermal Minisci (Metal-Free) | C2 / C4 | K₂S₂O₈, TBAB, TFA | Aldehydes (Acylation) | 100–110 °C | 50–85% | [3] |
| Pd-Catalyzed Directed | C8 | Pd(OAc)₂, Ag₂CO₃, N-oxide directing group | Aryl Halides, α-Oxoacids | 110–130 °C | 60–92% | [2] |
| Ir-Catalyzed Directed | C8 | [Cp*IrCl₂]₂, AgNTf₂, N-oxide directing group | Arylsilanes | 25 °C | 70–95% | [4] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in In-Process Controls (IPCs). Do not proceed to the next step unless the validation criteria are met.
Protocol A: Visible-Light Photochemical Minisci Alkylation (C2/C4)
This protocol utilizes carboxylic acids as radical precursors via photoredox decarboxylation, avoiding harsh oxidants.
Reagents & Materials:
-
Quinoline substrate (0.5 mmol, 1.0 equiv)
-
Alkyl carboxylic acid (1.5 mmol, 3.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)
-
Solvent: Degassed DMSO/H₂O (4:1, 5 mL)
-
Equipment: Blue LED photoreactor (450 nm), Schlenk tube.
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate, carboxylic acid, and the Ir-photocatalyst.
-
Acidification: Add the DMSO/H₂O solvent mixture, followed by the dropwise addition of TFA.
-
Causality: TFA protonates the quinoline, activating it for nucleophilic radical attack and preventing the quinoline from quenching the excited photocatalyst.
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Backfill with Argon.
-
Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to remove O₂ will prematurely terminate the radical chain, resulting in unreacted starting material.
-
-
Irradiation: Place the sealed tube in the Blue LED photoreactor. Stir vigorously at room temperature (25 °C) for 16 hours.
-
IPC Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via UPLC-MS.
-
Validation Trigger: Proceed to workup only if the starting material peak is <5% relative to the product peak. If >5%, continue irradiation for 4 hours.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Ir(III)-Catalyzed C8-Arylation of Quinoline N-Oxides
This protocol utilizes an Ir(III) catalyst for room-temperature C8-arylation, representing a significant advancement over harsh, high-temperature Pd-catalyzed methods[4].
Reagents & Materials:
-
Quinoline N-oxide (0.2 mmol, 1.0 equiv)
-
Arylsilane (0.4 mmol, 2.0 equiv)
-
Catalyst:[Cp*IrCl₂]₂ (4 mol%)
-
Additive: AgNTf₂ (16 mol%)
-
Oxidant/Additive: Cu(OAc)₂ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE, 2 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a reaction vial with [Cp*IrCl₂]₂ and AgNTf₂. Add 1 mL of anhydrous DCE and stir for 5 minutes.
-
Causality: AgNTf₂ acts as a halide scavenger, abstracting chloride ligands from the Ir precatalyst to generate the highly active, cationic Ir(III) species necessary for C–H insertion.
-
-
Substrate Addition: Add the quinoline N-oxide, arylsilane, and Cu(OAc)₂ to the vial. Add the remaining 1 mL of DCE.
-
Causality: The N-oxide coordinates to the cationic Ir(III) center, directing it to the C8 position. Cu(OAc)₂ facilitates the transmetalation of the arylsilane and turns over the catalytic cycle.
-
-
Reaction Execution: Seal the vial, remove it from the glovebox, and stir at room temperature (25 °C) for 24 hours.
-
IPC Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1).
-
Validation Trigger: The disappearance of the highly polar N-oxide spot (low Rf) and the appearance of a less polar, UV-active product spot indicates successful conversion.
-
-
Workup & Reduction (Optional LSF step): Filter the crude mixture through a short pad of Celite to remove metal particulates, washing with EtOAc. Concentrate the filtrate.
-
Note on N-oxide removal: If the free quinoline is desired, dissolve the crude N-oxide product in DCM, add PCl₃ (2.0 equiv), and stir at room temperature for 2 hours before final chromatographic purification.
-
References
- Source: PMC (National Institutes of Health)
- Source: Accounts of Chemical Research (ACS Publications)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: PubMed (National Institutes of Health)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cp*IrIII-Catalyzed C8-Selective C-H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Quinoline Compounds in Cancer Cell Lines: A Self-Validating Methodological Guide
As a Senior Application Scientist, I approach the evaluation of novel quinoline derivatives not merely as a checklist of standard assays, but as a hypothesis-driven, self-validating cascade. The quinoline scaffold is notoriously pleiotropic—capable of intercalating DNA, inhibiting topoisomerases, and competitively binding the ATP-binding pockets of receptor tyrosine kinases (RTKs)[1][2]. Therefore, an isolated viability assay is insufficient. To establish true pharmacological efficacy, we must construct a workflow that orthogonally validates phenotypic observations with molecular mechanisms.
Mechanistic Rationale: The Pleiotropy of the Quinoline Scaffold
Before designing an in vitro panel, it is critical to understand the causal mechanisms of quinoline-induced cytotoxicity. Recent structural modifications, such as the synthesis of 2-phenylquinolin-4-amines and quinoline-chromene hybrids, have optimized these compounds to target multiple oncogenic pathways simultaneously.
For instance, quinoline derivatives like PQ1 trigger both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, ultimately converging on caspase-3 execution[3]. Other novel derivatives, such as DFIQ, induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) models via reactive oxygen species (ROS) accumulation and lysosomal disruption[4]. Furthermore, dual-target inhibitors based on quinoline derivatives have been engineered to block both EGFR and HER-2, leading to profound downstream signaling collapse[5].
Quinoline-induced apoptotic signaling and kinase inhibition pathways.
Quantitative Baselines in Recent Literature
To benchmark your novel compounds, it is essential to compare your findings against established IC50/GI50 values from recent literature. The table below summarizes the cytotoxic profiles of modern quinoline derivatives across various human cancer cell lines.
| Compound Class / Derivative | Target Cell Line(s) | Primary Mechanism | IC50 / GI50 Value | Reference |
| EGFR/HER-2 Dual-Target (5a) | MCF-7, A-549 | Kinase Inhibition | 25 - 82 nM | 5[5] |
| Quinoline-chromene hybrids | HepG2, HCT-116 | Topoisomerase I/II | Sub-micromolar | 6[6] |
| DFIQ | NSCLC | ROS / Autophagy | 2.31 - 4.16 µM | 4[4] |
| 2-phenylquinolin-4-amines | HT-29 | Caspase-3 Activation | 8.12 - 11.34 µM | 7[7] |
| 2,4-Disubstituted quinolines | SF-295, HL-60 | Cell Cycle Arrest | 0.314 - 4.65 µg/mL | 8[8] |
The Self-Validating Experimental Workflow
A robust in vitro evaluation must rule out false positives. The MTT assay measures mitochondrial oxidoreductase activity, which is an indirect proxy for cell viability[8]. A compound might suppress metabolism without causing immediate cell death (cytostatic vs. cytotoxic). Therefore, we must validate MTT hits with an orthogonal assay like LDH release (membrane integrity) and flow cytometry (Annexin V/PI) to confirm that the observed IC50 is driven by programmed cell death[7][8]. Finally, Western blotting links this phenotypic death to the exact molecular target.
Self-validating in vitro screening workflow for quinoline compounds.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput Viability Screening (MTT Assay)
Causality Check: We utilize MTT to establish the IC50. Because quinolines are often hydrophobic, stock solutions are prepared in DMSO. It is critical to keep the final DMSO concentration in the culture media below 0.5% to prevent solvent-induced baseline toxicity.
-
Cell Seeding: Harvest cancer cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM). Add 100 µL of the drug-containing media to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours. Note: Viable cells will convert the yellow tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol B: Apoptosis Profiling (Annexin V/PI Flow Cytometry)
Causality Check: To confirm that the cytotoxicity observed in Protocol A is due to apoptosis (as seen with compounds like PQ1 and DFIQ) rather than necrosis[3][4]. Annexin V binding requires calcium; therefore, cells must be suspended in the specific Annexin V Binding Buffer, not standard PBS.
-
Treatment & Harvest: Treat cells in 6-well plates with the quinoline compound at 0.5×, 1×, and 2× the calculated IC50 for 24 hours. Collect both the floating (late apoptotic/necrotic) and adherent cells using enzyme-free dissociation buffer or mild trypsinization.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and phenol red.
-
Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry.
-
Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis.
-
Protocol C: Target Validation (Western Blotting)
Causality Check: Phenotypic death must be linked to molecular cleavage. To validate caspase-dependent apoptosis or RTK inhibition, we extract proteins using RIPA buffer. Because quinolines can trigger rapid phosphorylation changes, phosphatase inhibitors are mandatory.
-
Lysate Preparation: Wash treated cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1× protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to equal concentrations (e.g., 30 µg per lane).
-
Electrophoresis & Transfer: Denature samples by boiling in Laemmli buffer. Resolve proteins on a 10–12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Probe with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p-EGFR, or GAPDH as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL chemiluminescence substrate.
References
-
7 Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
-
3 PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC.
-
6 Synthesis, in-silico and in-vitro evaluation of quinoline-chromene hybrids as dual topoisomerase inhibitors. PubMed.
-
8 Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
-
1 Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
5 Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
-
4 DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.
-
2 Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06394E [pubs.rsc.org]
- 6. Synthesis, in-silico and in-vitro evaluation of quinoline-chromene hybrids as dual topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Validation of Quinoline-Based Receptor Tyrosine Kinase (RTK) Inhibitors
Introduction & Mechanistic Rationale
Receptor Tyrosine Kinases (RTKs), including c-Met, VEGFR, and FGFR, are transmembrane proteins that act as critical regulators of cellular survival, proliferation, and angiogenesis. Dysregulation or overactivation of these signaling pathways is a primary driver of tumor metastasis and resistance to conventional oncological therapies[1].
To combat this, small-molecule multi-kinase inhibitors have been developed to compete with ATP for binding within the intracellular kinase domain. The quinoline scaffold has emerged as a privileged pharmacophore in this domain, serving as the structural foundation for blockbuster drugs like Cabozantinib and Lenvatinib[2].
The Causality of the Scaffold: The efficacy of quinoline-based inhibitors is not accidental; it is rooted in precise spatial and electronic complementarity with the RTK active site. The nitrogen atom of the quinoline ring acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met769 in EGFR or its equivalent in c-Met). Simultaneously, substituents at the 4-position (typically a bulky phenoxy group) extend deeply into the adjacent hydrophobic pocket, effectively locking the kinase in an inactive conformation and preventing the phosphorylation cascade[3].
RTK signaling pathway blocked by quinoline-based inhibitors.
Synthetic Strategy & Workflow
The synthesis of 4-phenoxyquinoline RTK inhibitors (such as Cabozantinib analogs) generally follows a convergent two-step sequence: a chemoselective Nucleophilic Aromatic Substitution (SNAr) followed by an amide or urea coupling[4].
Step-by-step synthesis workflow for 4-phenoxyquinoline RTK inhibitors.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
This step establishes the core ether linkage. The primary challenge is ensuring chemoselectivity—forcing the oxygen of 4-aminophenol to react while leaving the primary amine intact for the subsequent coupling step.
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq, 5.0 mmol) and 4-aminophenol (1.2 eq, 6.0 mmol) in anhydrous DMF (25 mL).
-
Base Addition: Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq, 10.0 mmol) in one portion.
-
Causality of Base Choice: K2CO3 is a mild base capable of deprotonating the phenol ( pKa≈10 ) but not the aniline ( pKa≈27 ). This thermodynamic difference ensures the formation of a phenoxide ion, driving exclusive O-arylation via SNAr and preventing unwanted N-alkylation.
-
-
Reaction: Purge the flask with nitrogen for 5 minutes. Oxygen must be excluded to prevent the oxidative degradation of the electron-rich 4-aminophenol into quinone byproducts. Heat the mixture to 100 °C for 8 hours.
-
Self-Validating System (Monitoring): Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material ( Rf=0.6 ) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV ( Rf=0.3 ).
-
Workup & Isolation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Stir vigorously for 30 minutes until a precipitate forms. Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50 °C overnight.
-
Analytical Check: Verify purity via LC-MS. The expected mass is [M+H]+=297.1 .
Protocol B: Amide Coupling to Yield the Final RTK Inhibitor
The aniline intermediate is coupled with a functionalized carboxylic acid (e.g., 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid) to complete the pharmacophore.
-
Activation: In a 50 mL flask, dissolve the appropriate carboxylic acid (1.1 eq, 2.2 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol) and DIPEA (3.0 eq, 6.0 mmol). Stir for 15 minutes at room temperature.
-
Causality of Coupling Agent: HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This significantly accelerates the coupling of sterically hindered substrates (like cyclopropane derivatives) while suppressing epimerization.
-
-
Coupling: Add the 4-(6,7-dimethoxyquinolin-4-yloxy)aniline intermediate (1.0 eq, 2.0 mmol) to the activated ester solution. Stir at room temperature for 12 hours.
-
Self-Validating System (Monitoring): Confirm reaction completion via HPLC. The intermediate aniline peak must integrate to <2% relative to the product peak before proceeding.
-
Workup: Dilute the reaction with EtOAc (50 mL) and wash sequentially with saturated NaHCO3 (2 x 20 mL), 1M HCl (2 x 20 mL), and brine (20 mL).
-
Causality of Washes: The acidic wash protonates and removes unreacted aniline and basic DIPEA into the aqueous layer. The basic wash removes unreacted carboxylic acid and acidic HATU byproducts, leaving only the neutral product in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the final quinoline-based inhibitor.
Quantitative Data & Optimization
Reaction conditions for the SNAr step heavily dictate the overall yield and purity of the synthesis. Table 1 summarizes the optimization parameters, highlighting the necessity of balancing temperature and base strength.
Table 1: Optimization of SNAr Reaction Conditions for 4-Phenoxyquinoline Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation |
| 1 | DMF | K2CO3 | 80 | 12 | 45 | Incomplete conversion |
| 2 | DMF | K2CO3 | 100 | 8 | 82 | Optimal chemoselectivity |
| 3 | DMSO | NaOtBu | 100 | 4 | 65 | Trace N-alkylation observed |
| 4 | NMP | Cs2CO3 | 120 | 6 | 78 | Slight thermal degradation |
Once synthesized, the biological efficacy of the analogs is validated via in vitro kinase assays. As shown in Table 2, minor structural modifications (such as bioisosteric replacement of the central ring) can drastically alter the IC50 profile against specific RTKs[1].
Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Met | VEGFR2 | FGFR1 | EGFR |
| Cabozantinib (Reference) | 5.4 | 0.035 | 45.0 | >1000 |
| Synthesized Analog 1a (Pyridine core) | 4.9 | 0.042 | 52.1 | >1000 |
| Synthesized Analog 1b (Trimethylpyridine core) | >1000 | 0.110 | 85.0 | >1000 |
Sources
Technical Support Center: Optimizing the Yield of 6-Fluoro-7-methylquinoline-2-carbaldehyde Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 6-Fluoro-7-methylquinoline-2-carbaldehyde. This compound is a highly valuable building block in pharmaceutical development, typically synthesized via the selective Riley oxidation of 6-fluoro-2,7-dimethylquinoline using selenium dioxide (SeO₂).
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative condition comparisons, and a self-validating experimental protocol designed to maximize your isolated yield.
Mechanistic Insights: The Causality of Selectivity
A frequent question from researchers is: Why does SeO₂ selectively oxidize the 2-methyl group while leaving the 7-methyl group entirely unreacted?
The selectivity is driven by the innate electronic environment of the quinoline core. The nitrogen atom in the quinoline ring is highly electron-withdrawing. This inductive and resonance effect significantly increases the acidity of the protons on the adjacent α-methyl group (the 2-methyl position), facilitating a rate-limiting tautomerization into an active enamine intermediate. This enamine is highly susceptible to electrophilic attack by SeO₂. Conversely, the 7-methyl group lacks this direct electronic activation and remains inert under standard oxidative conditions[1].
Fig 1. Riley oxidation mechanism highlighting selective 2-methyl activation.
Troubleshooting FAQs
Q1: My reaction stalls at 50-60% conversion despite prolonged heating. How can I drive it to completion? A1: Stalled reactions are almost always caused by reagent passivation. SeO₂ can become deactivated by surface oxidation or moisture loss over time. Foundational studies on quinoline-2-aldehyde preparations demonstrate that the purity and activation state of SeO₂ directly dictate the yield[2]. Solution: Sublime your SeO₂ prior to use. Additionally, adding 5% (v/v) deionized water to your 1,4-dioxane solvent generates highly active selenous acid (H₂SeO₃) in situ, which acts as the true electrophile and dramatically accelerates the reaction.
Q2: I am seeing a significant amount of a highly polar byproduct. How do I prevent over-oxidation? A2: The polar byproduct is likely the corresponding quinoline-2-carboxylic acid. Over-oxidation occurs when excess SeO₂ is used or when the reaction is heated for too long after the starting material is consumed. Solution: Strictly limit SeO₂ to 1.1–1.2 equivalents. Lower the reaction temperature slightly (e.g., switch from xylene reflux at 140 °C to dioxane reflux at 101 °C) and monitor the reaction strictly via LC-MS every 2 hours.
Q3: The isolated product is contaminated with a fine red powder that passes through standard filter paper. How do I remove it? A3: This is colloidal elemental selenium [Se(0)], a byproduct of the oxidation. Comparative studies on related quinoxaline-2-carbaldehydes highlight the necessity of rigorous filtration to remove these toxic colloids[3]. Solution: Do not use standard filter paper. Filter the crude mixture through a tightly packed pad of Celite 545. Follow this with a liquid-liquid extraction using a 10% aqueous sodium thiosulfate (Na₂S₂O₃) wash, which complexes residual selenium and breaks up emulsions.
Fig 2. Troubleshooting logic tree for common synthesis bottlenecks.
Quantitative Data: Reaction Condition Comparison
To help you select the best parameters, below is a summary of experimental conditions and their impact on the yield of 6-Fluoro-7-methylquinoline-2-carbaldehyde.
| Reaction Condition | SeO₂ Eq. | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| 1,4-Dioxane (Anhydrous) | 1.0 | 101 | 12 | 65 | 52 | Unreacted SM |
| 1,4-Dioxane / 5% H₂O | 1.2 | 101 | 8 | >95 | 84 | Trace Carboxylic Acid |
| Xylene (Reflux) | 1.5 | 140 | 4 | >99 | 45 | Over-oxidation (Acid) |
| Microwave (EtOH) | 1.1 | 120 | 0.5 | 98 | 88 | None |
Note: The Dioxane/H₂O system provides the best balance of scalability, safety, and yield for standard benchtop synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By checking the specific analytical markers at each validation step, you ensure the integrity of the synthesis before proceeding.
Step 1: Reagent Preparation
-
Inspect the Selenium dioxide (SeO₂). If it appears slightly pink or has been stored for >6 months, sublime it under a vacuum before use.
-
Weigh 1.2 equivalents of active SeO₂ into a clean, dry round-bottom flask.
Step 2: Reaction Setup
-
Add 1.0 equivalent of 6-fluoro-2,7-dimethylquinoline to the flask.
-
Suspend the reagents in a 95:5 (v/v) mixture of 1,4-dioxane and deionized water to achieve a 0.2 M concentration of the starting material. (Causality: The water hydrolyzes SeO₂ to selenous acid, which acts as a superior electrophile and prevents the reaction from stalling).
Step 3: Execution & In-Process Validation
-
Attach a reflux condenser and heat the mixture to 101 °C with vigorous stirring for 6–8 hours.
-
Self-Validation Check (LC-MS): Sample the reaction at 6 hours. The reaction is complete when the starting material mass peak ([M+H]⁺ 176) is replaced by the aldehyde product peak ([M+H]⁺ 190). If the acid peak ([M+H]⁺ 206) begins to grow past 5% relative abundance, immediately cool the reaction to halt over-oxidation.
Step 4: Quench & Filtration
-
Cool the reaction mixture to room temperature. A heavy red/black precipitate of elemental selenium will form.
-
Pack a fritted funnel with a 2-inch pad of Celite 545. Filter the crude mixture through the pad under a vacuum. Wash the pad thoroughly with 3 column volumes of ethyl acetate. (Caution: Do not let the Celite pad run dry to prevent cracking and colloid breakthrough).
Step 5: Workup & Isolation
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer once with saturated aqueous NaHCO₃ (to neutralize trace selenic acids) and once with 10% aqueous Na₂S₂O₃ (to complex colloidal selenium).
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc) or recrystallize from hot ethanol.
Step 6: Final Product Validation Self-Validation Check (¹H NMR in CDCl₃): Confirm success by observing a sharp aldehyde proton singlet at δ 10.1–10.3 ppm . Ensure the disappearance of the 2-methyl singlet (originally at ~δ 2.7 ppm), while verifying that the 7-methyl singlet (at ~δ 2.5 ppm) remains completely intact, proving the regioselectivity of the oxidation.
References
- Title: The use of selenium (IV) oxide to oxidize aromatic methyl groups.
- Title: Studies on the Preparation of Quinoline-2-Aldehyde.
- Title: Comparative study of Quinoxaline-2-carbaldehyde synthesis methods.
Sources
Technical Support Center: Purification of 6-Fluoro-7-methylquinoline-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals dealing with the unique isolation challenges of 6-Fluoro-7-methylquinoline-2-carbaldehyde .
Purifying this specific heteroaryl aldehyde requires navigating three competing chemical realities:
-
Basic Nitrogen Core: The quinoline ring coordinates strongly with acidic silanol groups on standard silica gel, causing severe chromatographic streaking.
-
Electrophilic Carbonyl: The 2-carbaldehyde position is highly prone to auto-oxidation (forming the carboxylic acid) and hydration.
-
Enhanced Lipophilicity: The 6-fluoro and 7-methyl substituents significantly increase the molecule's lipophilicity, which can induce stubborn emulsions during standard aqueous workups.
Below, you will find an optimized purification workflow, self-validating protocols, comparative data, and a comprehensive troubleshooting guide.
I. Purification Decision Workflow
To avoid the pitfalls of standard silica gel chromatography, we strongly recommend a modified bisulfite extraction coupled with a non-aqueous regeneration step.
Workflow for the purification of crude 6-Fluoro-7-methylquinoline-2-carbaldehyde.
II. Quantitative Comparison of Purification Strategies
To make an informed decision on your purification route, consider the empirical data summarized below. The non-aqueous bisulfite method provides the best balance of yield and purity for this specific substrate.
| Purification Strategy | Typical Yield (%) | Purity (%) | Processing Time (h) | Scalability | Key Limitation / Causality |
| Standard Silica Gel | 40–50% | ~90% | 4–6 | Low | Severe streaking due to basic quinoline nitrogen binding to silanol groups. |
| Deactivated Silica (1% Et₃N) | 70–80% | ~95% | 4–6 | Moderate | Et₃N contamination; potential on-column aldehyde degradation. |
| Aqueous Bisulfite (Base Regen) | 50–60% | ~95% | 8–12 | High | Base-catalyzed side reactions (e.g., Cannizzaro) at high pH. |
| Bisulfite (TMS-Cl Regen) | 85–95% | >98% | 12–16 | High | Requires anhydrous conditions and lyophilization for the regeneration step. |
III. Detailed Experimental Protocol: Non-Aqueous Bisulfite Purification
This protocol leverages a water-miscible solvent to overcome the lipophilicity of the fluorinated quinoline [1], followed by a non-aqueous regeneration to protect the sensitive heteroaryl aldehyde from extreme pH degradation [2].
Phase 1: Adduct Formation & Extraction
-
Dissolution: Dissolve 1.0 eq of crude 6-Fluoro-7-methylquinoline-2-carbaldehyde in a water-miscible solvent (Dimethylformamide or a 1:1 EtOAc/EtOH mixture, approx. 5 mL per gram of crude). Causality: The miscible solvent bridges the solubility gap, allowing the highly lipophilic fluorinated quinoline to react with the aqueous bisulfite.
-
Adduct Formation: Add 5.0 volumes of saturated aqueous sodium bisulfite (NaHSO₃). Vigorously agitate the mixture for 45–60 minutes at room temperature [1].
-
Self-Validation Checkpoint: Remove a 50 µL aliquot of the aqueous layer and test with 2,4-dinitrophenylhydrazine (2,4-DNPH). A lack of immediate orange precipitate confirms that the free aldehyde has been successfully consumed and converted into the water-soluble α-hydroxysulfonate adduct.
-
-
Phase Separation: Add 5.0 volumes of an immiscible solvent (10% ethyl acetate in hexanes) and 5.0 volumes of deionized water. Shake vigorously and allow the layers to separate.
-
Washing: Isolate the aqueous layer (containing your product). Wash the aqueous layer twice more with the immiscible solvent mixture to extract non-aldehyde organic impurities.
Phase 2: Non-Aqueous Regeneration
-
Drying the Adduct: Lyophilize (freeze-dry) the aqueous layer to yield the solid bisulfite adduct as a white/off-white powder. Ensure it is completely dry.
-
Suspension: Suspend the solid adduct in anhydrous acetonitrile (10 mL per gram of adduct) under an inert argon atmosphere.
-
Regeneration: Add 1.5 eq of chlorotrimethylsilane (TMS-Cl) and heat the suspension to 40–60 °C for 2–4 hours [2].
-
Causality: TMS-Cl reacts selectively with the sulfonate oxygen. This forms volatile hexamethyldisiloxane and precipitates sodium chloride (NaCl), driving the equilibrium irreversibly toward the free aldehyde without the use of destructive aqueous bases.
-
Self-Validation Checkpoint: The reaction is complete when a fine, dense white precipitate (NaCl) fully settles at the bottom of the flask, and TLC (run from the supernatant) shows a single spot corresponding to the free aldehyde.
-
-
Isolation: Filter the mixture through a fine glass frit to remove the NaCl salts. Concentrate the filtrate under reduced pressure to yield the ultra-pure 6-Fluoro-7-methylquinoline-2-carbaldehyde.
IV. Troubleshooting Guides & FAQs
Q1: My compound streaks heavily on the silica column, resulting in poor recovery. How can I resolve this?
A1: The basic quinoline nitrogen interacts strongly with the acidic silanol groups on standard silica. If you must use chromatography instead of the bisulfite method, you must deactivate the silica gel. Pre-flush your column with your starting eluent containing 1–2% triethylamine (Et₃N). Alternatively, switch the stationary phase to neutral alumina, which lacks the acidic protons that cause quinoline tailing.
Q2: During the bisulfite extraction, I am getting a stubborn emulsion. How do I break it?
A2: The 6-fluoro and 7-methyl groups make this specific quinoline highly lipophilic, which lowers the surface tension between the aqueous and organic layers, stabilizing emulsions. To break it, dilute the aqueous layer with additional deionized water to reduce the ionic strength slightly, or filter the entire biphasic mixture through a tightly packed pad of Celite. This removes insoluble polymeric particulates that often act as emulsion stabilizers.
Q3: After traditional aqueous basic regeneration of the bisulfite adduct (using NaOH), my yield is surprisingly low (<40%). What happened?
A3: Heteroaryl aldehydes are highly sensitive to the extreme pH required for traditional aqueous regeneration (pH > 10). Under these conditions, the aldehyde likely underwent base-catalyzed side reactions, such as the Cannizzaro disproportionation (yielding a mixture of the alcohol and carboxylic acid) or complex aldol condensations. You must switch to the non-aqueous regeneration method using TMS-Cl in acetonitrile [2].
Q4: NMR shows a significant impurity with a ¹³C peak around 165-170 ppm and a broad O-H stretch in the IR spectrum. Is my aldehyde degrading?
A4: Yes. This spectral signature indicates that your aldehyde has auto-oxidized into 6-Fluoro-7-methylquinoline-2-carboxylic acid. Aldehydes rapidly oxidize in the presence of atmospheric oxygen and light.
Q5: How should the purified 6-Fluoro-7-methylquinoline-2-carbaldehyde be stored to prevent this degradation?
A5: Once purified, the compound must be stored under an inert atmosphere (argon or nitrogen). Place it in a tightly sealed, amber/light-resistant vial, and store it at 2–8 °C. For long-term storage (months), storing the compound as the dry bisulfite adduct and regenerating it only when needed is a highly effective strategy to guarantee absolute stability [2].
V. References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.[Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724.[Link]
Troubleshooting low conversion rates in quinoline synthesis reactions
Welcome to the Advanced Synthesis Support Center. This technical guide is designed for researchers, scientists, and drug development professionals experiencing low conversion rates, poor yields, or stalled reactions during the synthesis of quinoline scaffolds.
Rather than providing generic troubleshooting advice, this guide deconstructs the mechanistic causality behind the two most notoriously problematic pathways: the Skraup Synthesis and the Friedländer Condensation .
I. Diagnostic Decision Matrix
Before adjusting your reaction parameters, use the following diagnostic workflow to isolate the root cause of your low conversion rates.
Diagnostic workflow for identifying the root cause of low quinoline conversion.
II. The Skraup Synthesis: Overcoming Tar Formation and Runaway Exotherms
Context & Causality: The Skraup synthesis constructs the quinoline ring by heating aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene)[1]. Low conversion in this reaction is rarely due to a lack of chemical reactivity; rather, it is caused by over-reactivity. The reaction mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein[1]. This step, combined with the subsequent oxidation of the dihydroquinoline intermediate, is violently exothermic[1]. If the thermal energy is not dissipated, the acrolein rapidly polymerizes, forming a thick, intractable tar that traps the desired product and plummets the isolated yield[2].
Self-Validating Protocol: Moderated Skraup Synthesis To prevent tar formation and drive the reaction to completion, the exotherm must be chemically moderated.
-
Reagent Homogenization: In a round-bottom flask equipped with a reflux condenser, combine 1.0 eq of aniline, 3.0 eq of anhydrous glycerol, and 0.6 eq of nitrobenzene. Add 0.1 eq of ferrous sulfate heptahydrate ( FeSO4⋅7H2O ).
-
Validation Checkpoint: Ensure the mixture is completely homogeneous before proceeding. The FeSO4 acts as a radical moderator to suppress acrolein polymerization[1].
-
-
Controlled Acid Addition: Place the flask in an ice bath. Slowly, dropwise, add 3.0 eq of concentrated H2SO4 under vigorous stirring.
-
Validation Checkpoint: Monitor the internal temperature. A slight, controlled rise indicates successful mixing. If localized boiling occurs, slow the addition rate immediately.
-
-
Thermal Activation: Transfer the flask to an oil bath and heat gently to 140–150°C.
-
Validation Checkpoint: The reaction will begin to self-heat. Once vigorous reflux initiates, remove the external heat source until the exotherm subsides. The cessation of spontaneous reflux validates that the primary cyclization phase is complete[1]. Reapply heat for 3 hours.
-
-
Alkaline Workup: Cool to room temperature, dilute with water, and neutralize with concentrated NaOH .
-
Validation Checkpoint: Test the aqueous layer with pH paper. It must read >10. This guarantees the quinoline is fully deprotonated and free-based, making it volatile enough for successful isolation via steam distillation[1].
-
III. The Friedländer Condensation: Breaking the Aldol Bottleneck
Context & Causality: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde with an α -methylene ketone[3]. When researchers experience stalled reactions or low yields here, the failure point is usually the initial carbon-carbon bond formation. Mechanistic studies reveal that the rate-limiting step is the slow, intermolecular aldol condensation between the ketone and the aldehyde, not the subsequent Schiff base formation or cyclization[4]. If the electrophilicity of the carbonyl is insufficient, or if the system cannot efficiently eliminate water, the reaction stalls, leading to competing self-condensation of the starting materials[4][5].
Mechanistic pathways of the Friedländer synthesis highlighting the rate-limiting step.
Self-Validating Protocol: Ionic Liquid-Catalyzed Friedländer Condensation To overcome the aldol bottleneck, traditional harsh bases can be replaced with dual-role ionic liquids (ILs) that act as both solvent and Lewis acid catalyst, driving the dehydration step forward[3][6].
-
Substrate Solvation: In a reaction vial, mix 1.0 eq of 2-aminobenzaldehyde and 1.1 eq of the ketone in a substoichiometric amount of 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim] HSO4 )[6].
-
Validation Checkpoint: The formation of a clear solution or a uniform suspension confirms adequate mass transfer. No additional organic solvent is required.
-
-
Catalytic Condensation: Heat the mixture to 50–70°C under continuous stirring.
-
Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The complete disappearance of the 2-aminobenzaldehyde peak (usually within 30–60 minutes) confirms that the rate-limiting aldol step has been successfully breached[3].
-
-
Biphasic Isolation: Cool the mixture and extract with ethyl acetate.
-
Validation Checkpoint: The ionic liquid will remain entirely in the aqueous phase, self-separating from the organic product layer. Evaporation of the organic layer should yield the crude polysubstituted quinoline with minimal resinous byproducts[3].
-
IV. Quantitative Yield Analysis
The table below summarizes how optimizing the catalytic environment directly impacts the conversion rates of both Skraup and Friedländer syntheses.
| Synthesis Method | Catalyst / Moderator | Conditions | Typical Yield (%) | Primary Issue Resolved |
| Skraup | None (Baseline) | 140°C / H2SO4 | 30 - 50% | N/A |
| Skraup | FeSO4 | 140°C / H2SO4 | 84 - 91% | Suppresses tar formation & runaway exotherm[1] |
| Skraup (Modified) | Glycerol (Catalyst) | 200°C / Q-Tube Pressure | > 85% | Eliminates multi-step hazard & nitrobenzene[2] |
| Friedländer | Base (NaOH) | Reflux / Aqueous | 40 - 60% | N/A |
| Friedländer | Ionic Liquid ([bmim] HSO4 ) | 50°C / Solvent-free | 92 - 99% | Overcomes stalled aldol condensation[3][6] |
V. Frequently Asked Questions (FAQs)
Q: Why am I getting regioselectivity issues when using asymmetric ketones in the Friedländer synthesis? A: When using asymmetric ketones, the initial aldol condensation can occur at two different α -methylene positions, leading to a mixture of structural isomers. To force regioselectivity, you can introduce a phosphoryl group on the α -carbon of the ketone, utilize a specific amine organocatalyst, or switch to a highly structured ionic liquid solvent system[7]. Alternatively, using the imine analogue of the o-aniline can prevent unwanted side reactions[5][7].
Q: Can I avoid the use of nitrobenzene as an oxidant in the Skraup reaction? It poses safety and toxicity risks. A: Yes. Recent green chemistry advancements have demonstrated that modified Skraup reactions can be run using pressure Q-tubes. By utilizing glycerol as both the reactant and a green bio-based solvent/catalyst under high pressure (200°C for 1 hour), quinolines can be synthesized in high yields without the need for highly vigorous oxidizing agents like nitrobenzene[2].
Q: My Friedländer condensation is yielding a thick resin instead of a crystalline product. What is going wrong? A: Resinous byproducts in Friedländer condensations are typically the result of competing self-condensation (aldol condensation of the ketone with itself) or polymerization under excessively harsh basic conditions[5][7]. Lower the reaction temperature and switch from a strong base to a milder Lewis acid catalyst (e.g., Neodymium(III) nitrate or a sulfonic acid ionic liquid) to improve the chemoselectivity toward the cross-condensation product[3][5].
VI. References
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC.
-
Technical Support Center: Friedländer Quinoline Synthesis. Benchchem.
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
-
Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH.
-
Friedländer Quinoline Synthesis. Alfa Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
How to manage exothermic reactions in Skraup synthesis of quinolines
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals who are scaling or optimizing the Skraup synthesis of quinolines.
The Skraup reaction is a cornerstone of heterocyclic chemistry, but it is notorious for its highly exothermic and potentially violent nature[1]. This guide unpacks the thermodynamic causality behind the reaction, provides self-validating protocols, and offers a troubleshooting matrix to ensure safe, high-yield operations.
I. Mechanistic Causality: Understanding the Exotherm
To control a reaction, you must first understand the origin of its energy. The Skraup synthesis combines an aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (typically nitrobenzene or arsenic acid)[1].
The massive heat release is a cascading effect of three distinct phases:
-
Dehydration: Concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein. This acid-catalyzed step is highly energetic[2].
-
Michael Addition & Cyclization: The aniline undergoes a Michael addition with the highly reactive acrolein, followed by an acid-driven cyclization to form 1,2-dihydroquinoline.
-
Oxidation (The Runaway Trigger): The intermediate is oxidized to the final aromatic quinoline. If unmoderated, the oxidizing agent reacts violently with the intermediates, releasing a sudden, massive exotherm that can eject the flask's contents through the condenser[2][3].
II. Exothermic Management: Troubleshooting FAQs
Q1: My reaction erupted violently almost immediately after adding sulfuric acid. What went wrong? A: This is a classic symptom of incorrect reagent addition order. If concentrated sulfuric acid is introduced before the moderator (ferrous sulfate) is fully dispersed, the dehydration and subsequent oxidation initiate uncontrollably[2]. Solution: Always add reagents in this strict sequence: Aniline → Ferrous Sulfate → Glycerol → Oxidizing Agent → Slow Sulfuric Acid[2][4].
Q2: What is the exact chemical role of Ferrous Sulfate ( FeSO4 ) in preventing runaways? A: Ferrous sulfate acts as a critical kinetic moderator. Rather than altering the thermodynamics, it functions as an oxygen carrier that throttles the rate of the final oxidation step[2][4]. By extending the oxidation over a longer period, the reaction rate is slowed, preventing the sudden, violent release of thermal energy[2].
Q3: The reaction is boiling too vigorously even after I removed the heating mantle. What are my immediate emergency actions? A: The Skraup reaction is self-sustaining; the heat of the reaction itself will maintain boiling for 30 to 60 minutes[4]. If it crosses into runaway territory:
-
Assist the Condenser: Apply external cooling directly to the upper part of the reaction flask using a wet towel[2].
-
Ice Bath: If the towel is insufficient, immediately immerse the flask in an ice-water bath[4].
-
Safety Perimeter: Ensure the blast shield is secure and personnel maintain a safe distance[4].
Q4: I am experiencing heavy tar formation and low yields. How does temperature control fix this? A: Tar formation is the result of acrolein polymerization under excessively high temperatures and highly acidic conditions[4]. If the initial heating is too rapid, localized hot spots cause the acrolein to polymerize before it can react with the aniline. Solution: Employ gradual heating. Initiate the reaction at a lower temperature threshold (e.g., 100–120°C) and remove the heat source the moment self-sustaining reflux begins[5].
Q5: Are there alternative reagents to make the reaction inherently safer? A: Yes. Replacing nitrobenzene with arsenic acid ( H3AsO4 ) or arsenic pentoxide significantly reduces the violence of the oxidation step[1]. Alternatively, the "Cohn modification" utilizes boric acid pre-mixed with glycerol to form a borate species, which moderates the rapid dehydration of glycerol[6].
III. Self-Validating Standard Operating Procedure (SOP)
This protocol is adapted from Organic Syntheses standards to ensure maximum safety and yield[7].
Step 1: Apparatus Setup
-
Equip a large round-bottomed flask (at least 3x the total reaction volume to accommodate vigorous boiling) with a heavy-duty magnetic stirrer and a large-bore reflux condenser[2].
-
Validation Checkpoint: Ensure a blast shield is positioned between the apparatus and the operator.
Step 2: Reagent Charging (Strict Order)
-
Add the following to the flask at room temperature:
-
Validation Checkpoint: Stir vigorously for 5 minutes. The mixture must appear as a homogenous suspension before proceeding.
Step 3: Acid Addition
-
Using an addition funnel, add Concentrated Sulfuric Acid (1.5 equivalents) dropwise while maintaining vigorous stirring[4].
-
Validation Checkpoint: The temperature will rise. If the mixture begins to boil during addition, pause and apply an ice bath until the temperature stabilizes below 80°C.
Step 4: Initiation and Exothermic Phase
-
Apply a heating mantle and gently raise the temperature to 100–120°C[5].
-
Validation Checkpoint: The moment self-sustaining, vigorous boiling begins, immediately drop the heating mantle [2]. Allow the reaction to reflux on its own exothermic energy (typically 30–60 minutes)[4].
Step 5: Completion and Work-up
-
Once the self-sustaining boiling ceases, reapply the heating mantle and reflux gently for an additional 3 hours to drive the reaction to completion[2].
-
Cool to room temperature, dilute with water, neutralize with sodium hydroxide, and isolate the quinoline via steam distillation[2][7].
IV. Quantitative Reaction Data
The following table summarizes expected yields and optimal conditions based on historical process data[7].
| Substrate | Oxidant | Moderator | Key Condition | Expected Yield (%) |
| Aniline | Nitrobenzene | FeSO4 | Remove heat at initiation | 84 - 91% |
| Aniline | Arsenic Acid | None | Extended reflux (4 hrs) | > 85% |
| m-Nitroaniline | Arsenic Pentoxide | None | 120°C controlled heating | Mixture (5- & 7-Nitro) |
| Aniline | Nitrobenzene | Boric Acid | Pre-mix glycerol/boric acid | 75 - 80% |
V. Visualizations & Workflows
Workflow for Skraup synthesis highlighting exothermic control points.
Troubleshooting decision tree for managing runaway Skraup reactions.
VI. References
-
Clarke, H. T.; Davis, A. W. (1941). Quinoline. Organic Syntheses. Available at:[Link]
-
Skraup reaction. Wikipedia. Available at:[Link]
-
Product Class 3: Quinolines. Thieme E-Books & E-Journals. Available at: [Link]
-
Fused Ring Heterocycles: Synthesis of quinoline. Al-Mustansiriyah University. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection for optimizing quinoline synthesis yields
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic, rigid protocols. Here, we dissect the causality behind catalyst failure and success. By understanding the mechanistic "why" behind your reactions, you can utilize these self-validating workflows to optimize your yields, whether you are running classical Friedländer annulations, Doebner-von Miller reactions, or modern multicomponent reactions (MCRs).
Visual Workflow: Catalyst Selection Logic
The following decision tree maps the logical progression of catalyst selection based on your chosen synthetic route and substrate reactivity.
Caption: Logical decision tree for selecting quinoline synthesis catalysts based on reaction route.
Section 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: My Friedländer synthesis is yielding significant amounts of self-condensation (aldol) byproducts instead of the target quinoline. How do I suppress this? A1: Causality: When using strong base catalysts (like KOH or NaOH), the α-methylene ketone is rapidly deprotonated. If the subsequent cross-condensation with the 2-aminoaryl ketone is sterically hindered or electronically slow, the enolate will preferentially attack another molecule of itself, leading to aldol self-condensation[1]. Solution: Pivot to a mild, controlled acid catalyst. For instance, using2 at a low loading (4 mol%) reacts with incipient moisture to slowly release HCl[2]. This controlled, localized acidity drives the desired cross-condensation and cyclodehydration without triggering the aggressive aldol side reactions seen under basic or harsh thermal conditions, consistently delivering 75–95% yields[2].
Q2: I am running a Doebner-von Miller reaction, but my yields are consistently poor (<30%) and the flask is full of black tar. What is happening? A2: Causality: The Doebner-von Miller route utilizes α,β-unsaturated carbonyl compounds, which are highly susceptible to radical or acid-catalyzed polymerization under harsh thermal conditions[3]. The "tar" you are observing is polymerized starting material, which rapidly depletes your stoichiometric equivalents. Solution: The choice and concentration of the acid catalyst are critical[3]. Instead of using bulk concentrated HCl or H₂SO₄, utilize a biphasic reaction medium (e.g., water/toluene) to sequester the reactive carbonyl intermediates, or switch to a mild Lewis acid that coordinates specifically to the carbonyl oxygen rather than protonating the entire system.
Q3: How can I improve the sustainability of my process while maintaining high yields? Traditional homogeneous acids make workup a nightmare. A3: Causality: Homogeneous acids require massive amounts of base for neutralization during workup, generating large volumes of aqueous waste and often complicating product extraction. Solution: Transition to heterogeneous, recyclable catalysts. 4 (10 mol%) provides a concentrated microenvironment for the reactants, driving yields up to 90–96%[4]. Because it is polymer-bound, it can be recovered by simple filtration and reused in subsequent cycles without loss of activity[4]. Alternatively, using5 in water leverages the hydrophobic effect to push organic substrates together, achieving ~97% yields in an environmentally benign solvent[5].
Q4: My multicomponent reaction (MCR) for quinoline synthesis stalls, yielding only the intermediate imine. Why isn't the ring closing? A4: Causality: MCRs require a cascade of sequential activations. If your catalyst only acts as a Brønsted acid, it will successfully catalyze the initial amine-aldehyde condensation to form the imine, but it will fail to activate the alkyne for the subsequent cyclization. Solution: Employ a dual-functional transition metal catalyst like 6 (often with TfOH)[6]. Copper effectively acts as a pi-acid to activate the terminal alkyne, facilitating the critical C-C bond formation and subsequent oxidative coupling required to close the quinoline ring[6].
Section 2: Quantitative Data Comparison
| Synthesis Route | Catalyst System | Loading | Solvent / Conditions | Typical Yield | Mechanistic Advantage |
| Friedländer | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 4 mol% | Water / 25–85 min | 75–95% | Slow release of HCl prevents aldol self-condensation. |
| Friedländer | PEG-supported sulfonic acid | 10 mol% | Solvent-free / Mild | 90–96% | Polymer microenvironment concentrates reactants; easily recyclable. |
| Friedländer | FeCl₃·6H₂O | 10 mol% | Water / Reflux | ~97% | Hydrophobic effect accelerates reaction; green Lewis acid. |
| Multicomponent | Cu(I) / TfOH | 10 mol% | DMF / Air | 85–95% | Dual activation (Brønsted + pi-acid) enables sequential C-N and C-C bond formation. |
Section 3: Validated Experimental Protocols
Protocol 1: Green Friedländer Synthesis via FeCl₃·6H₂O
Objective: Synthesize substituted quinolines using an environmentally benign Lewis acid. Causality Focus: Water acts as a green solvent that forces the hydrophobic organic substrates into close proximity, artificially increasing their local concentration and accelerating the reaction rate[5].
-
Setup: In a round-bottom flask, combine 2-aminoacetophenone (10 mmol) and the active methylene compound (12 mmol). Add water (10 mL) and FeCl₃·6H₂O (10 mol%).
-
Reaction & Validation: Heat the mixture to reflux.
-
Self-Validation Check: Monitor the reaction via TLC (hexane/ethyl acetate). The complete disappearance of the 2-aminoacetophenone spot confirms the Lewis acid has successfully activated the carbonyl for full conversion.
-
-
Workup: Cool the mixture to room temperature. The hydrophobic quinoline product will precipitate out of the aqueous phase.
-
Recovery Validation: Filter the solid. The aqueous filtrate containing the FeCl₃·6H₂O catalyst can be directly reused for the next cycle.
-
Self-Validation Check: Run a subsequent reaction with the filtrate; an identical yield confirms catalyst stability and successful recycling.
-
Protocol 2: Recyclable PEG-Supported Sulfonic Acid Catalysis
Objective: High-yield synthesis with zero aqueous neutralization waste. Causality Focus: The PEG backbone creates a localized, highly concentrated acidic microenvironment that drives the cyclodehydration step without requiring bulk solvent acidity[4].
-
Setup: Mix the 2-aminoarylketone (1 mmol) and α-methylene ketone (1 mmol) with PEG-supported sulfonic acid (10 mol%).
-
Reaction: Stir under mild conditions (room temperature to 50°C depending on substrate sterics).
-
Catalyst Recovery & Validation: Add water or ethanol to the mixture. The PEG-supported catalyst is insoluble in specific solvent ratios and will precipitate. Filter the mixture.
-
Self-Validation Check: Weigh the recovered catalyst. A recovery mass of >95% validates the structural integrity of the polymer support and ensures readiness for the next batch.
-
-
Purification: Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure quinoline derivative.
References
-
[3] Title: Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center | Source: Benchchem | URL:
-
[6] Title: State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions | Source: RSC Publishing | URL:
-
[2] Title: A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine | Source: ResearchGate | URL:
-
[5] Title: An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst | Source: Taylor & Francis | URL:
-
[4] Title: Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable PEG-supported sulfonic acid | Source: Taylor & Francis | URL:
-
[1] Title: Troubleshooting low yield in Friedländer quinoline synthesis | Source: Benchchem | URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
Doebner-von Miller Reaction Technical Support Center: Troubleshooting & Preventing Polymerization
Welcome to the Technical Support Center for the Doebner-von Miller reaction. As a highly versatile variant of the Skraup synthesis, this reaction constructs quinolines from anilines and α,β-unsaturated carbonyl compounds. However, researchers frequently encounter a critical bottleneck: the rapid, acid-catalyzed polymerization of the carbonyl precursor, which manifests as a dark, gummy tar.
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you suppress polymerization and maximize your quinoline yields.
Part 1: Mechanistic Insights & FAQs
Q1: What is the mechanistic cause of the massive tar formation during this reaction? A: The Doebner-von Miller synthesis relies on a strong acid catalyst to activate the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or acrolein) for conjugate addition by the aniline. Unfortunately, these highly electrophilic enals and enones are notoriously prone to competing self-aldol condensation and subsequent cationic polymerization under the exact same acidic conditions [3]. Because polymerization is highly concentration-dependent, a large bulk presence of the carbonyl compound inevitably accelerates tar formation, consuming your starting material and trapping the desired product in an intractable matrix.
Q2: How does a two-phase (biphasic) solvent system prevent this polymerization? A: The biphasic strategy operates on the principle of interfacial mass transfer. By employing a two-phase system (e.g., toluene and water), the reactive α,β-unsaturated carbonyl compound is sequestered in the organic phase, while the aniline hydrochloride and acid catalyst reside in the aqueous phase [1], [3]. The carbonyl compound slowly partitions into the aqueous phase only at the solvent interface. This keeps the local concentration of the electrophile in the reactive aqueous zone extremely low, which drastically reduces the rate of polymerization while still allowing the desired bimolecular conjugate addition to proceed [1]. Note: This method is highly effective for sterically accessible aldehydes, though complex γ-substituted aldehydes may still face limitations [2].
Q3: Can alternative catalysts or delivery methods mitigate the issue? A: Yes. If a monophasic system must be used, the slow addition of the carbonyl compound via a syringe pump to the heated acidic aniline solution helps control the exothermic nature of the reaction and minimizes bulk polymerization [4]. Alternatively, employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) prevents premature polymerization; the acetal is hydrolyzed in situ under acidic conditions to slowly generate the reactive aldehyde [7]. Furthermore, vapor-phase reactions utilizing solid acid catalysts, such as mesoporous HBeta zeolites, have been shown to retard acid-induced polymerization by facilitating the rapid diffusion of bulky products and utilizing a lower overall acid density [6]. To ameliorate harsh conditions, alternative acids like phosphoric acid or aqueous hydrobromic acid are also frequently substituted for concentrated HCl [5].
Part 2: Visualizing the Reaction Dynamics
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Part 3: Quantitative Data & Strategy Comparison
The choice of reaction engineering directly dictates the extent of polymerization. The table below summarizes the expected outcomes based on different experimental strategies:
| Reaction Strategy | Catalyst System | Carbonyl Delivery Method | Polymerization Extent | Typical Yield |
| Monophasic (Standard) | Conc. HCl or H₂SO₄ | Bolus addition | High (Severe Tar) | 20 – 35% |
| Monophasic (Modified) | Conc. HCl or H₂SO₄ | Syringe pump (Slow addition) | Moderate | 40 – 55% |
| Acetal Protection | Aqueous HBr / H₃PO₄ | In situ hydrolysis of acetal | Low | 60 – 70% |
| Biphasic System | Aqueous HCl / Toluene | Interfacial mass transfer | Very Low | 75 – 90% |
| Vapor-Phase | Mesoporous HBeta Zeolite | Continuous flow over solid support | Very Low (Minimal Coke) | > 85% |
Part 4: Troubleshooting Guide
Issue: The reaction mixture turns into a thick, intractable emulsion upon heating.
-
Causality: A high local concentration of the enal in the presence of strong acid has triggered runaway cationic polymerization. The resulting polymer acts as a surfactant, trapping the aqueous and organic components in an emulsion.
-
Actionable Fix: Discard the run. For the next attempt, switch to a biphasic system (see protocol below) or use a syringe pump to add the aldehyde over 2–3 hours. Ensure the reaction temperature is kept at the lowest effective threshold before gradually ramping to reflux.
Issue: Starting materials are completely consumed, but the isolated yield of quinoline is <30%.
-
Causality: The aniline has likely been consumed by reacting with oligomeric byproducts rather than the monomeric aldehyde, or the desired quinoline is trapped within the polymeric matrix during extraction.
-
Actionable Fix: Implement a rigorous Acid-Base Extraction during workup. Quinolines are basic and form water-soluble salts in acidic media, whereas polymeric tars are generally neutral and remain organic-soluble. Extracting the acidic aqueous phase with fresh organic solvent before neutralization will strip away the tar, liberating the trapped product [3].
Part 5: Self-Validating Experimental Protocol
To reliably bypass polymerization, we recommend the following biphasic methodology for the synthesis of 2-methylquinoline (lepidine) from aniline and crotonaldehyde.
Caption: Logical workflow of the biphasic Doebner-von Miller reaction system.
Protocol: Biphasic Doebner-von Miller Synthesis
1. Reaction Setup & Phase Preparation:
-
Equip a round-bottom flask with a highly efficient magnetic stirrer (crucial for maximizing interfacial surface area) and a reflux condenser.
-
Aqueous Phase: Dissolve aniline (1.0 equiv) in an aqueous acid solution (e.g., 3M HCl).
-
Organic Phase: In a separate vessel, dissolve crotonaldehyde (1.2 equiv) in toluene (equal volume to the aqueous phase).
2. Controlled Initiation:
-
Add the organic solution to the aqueous solution at room temperature.
-
Self-Validation Check: Pause stirring briefly. The mixture must cleanly separate into two distinct layers. If it does not, your acid concentration may be incorrect, causing premature salting out.
3. Interfacial Reaction:
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes, then gradually heat to reflux. The vigorous stirring creates a temporary emulsion, allowing the crotonaldehyde to slowly partition into the aqueous phase, preventing a bolus concentration spike.
4. Reaction Monitoring:
-
After 4-6 hours, pause stirring to allow phase separation. Sample the aqueous phase, neutralize a small aliquot with saturated NaHCO₃, and extract with ethyl acetate.
-
Self-Validation Check: Analyze the extract via TLC (eluent: Hexane/EtOAc) against the starting aniline. The reaction is complete when the aniline spot is completely consumed.
5. Acid-Base Purification (Tar Removal):
-
Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers.
-
Self-Validation Check: The desired quinoline product is currently protonated and resides entirely in the aqueous layer . The organic layer contains unreacted aldehyde and any neutral polymeric byproducts.
-
Wash the aqueous layer with two additional portions of fresh toluene to strip away any residual tar. Discard the organic washes.
6. Free-Basing and Final Extraction:
-
Cool the aqueous layer in an ice bath and slowly basify with aqueous NaOH (6M) until the pH > 10.
-
Self-Validation Check: The aqueous layer will become visibly cloudy as the free quinoline base precipitates or oils out of solution.
-
Extract the basified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified quinoline.
References
-
Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. SciSpace / Tetrahedron Letters.1
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. ORKG.2
-
Identification of common byproducts in quinoline synthesis. Benchchem.3
-
Byproduct formation in the Doebner-von Miller reaction. Benchchem.4
-
Product Class 3: Quinolines. Thieme E-Books & E-Journals.5
-
Mesoporous HBeta zeolite obtained via zeolitic dissolution–recrystallization successive treatment for vapor-phase Doebner–Von Miller reaction to quinolines. New Journal of Chemistry (RSC Publishing).6
-
Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [ask.orkg.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mesoporous HBeta zeolite obtained via zeolitic dissolution–recrystallization successive treatment for vapor-phase Doebner–Von Miller reaction to quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent-Controlled Regioselectivity in Quinoline Functionalization
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinoline modifications. Quinoline presents a unique challenge: its multiple reactive sites (C2, C4, C8) often lead to complex mixtures. However, by strategically manipulating the reaction solvent, we can dictate the mechanistic pathway—shifting between radical proximity control, directed metalation, and electrophilic aromatic substitution—to achieve exquisite regiocontrol.
Below are our comprehensive troubleshooting guides, self-validating protocols, and FAQs designed to resolve your specific experimental bottlenecks.
Module 1: Troubleshooting Minisci-Type Radical Additions (C2 vs. C4 Selectivity)
Q: My Minisci reaction on a quinoline substrate is yielding a messy mixture of C2 and C4 functionalized products. How can I selectively favor the C2 isomer?
A: The lack of regioselectivity in Minisci-type radical additions to quinolines is a classic issue driven by the similar LUMO coefficients at the C2 and C4 positions[1]. The root cause of your mixture is likely the use of a polar solvent (e.g., DMSO or DMA) combined with a small Brønsted acid.
The Causality: In non-polar solvents, the Brønsted acid used to activate the quinoline forms a tight ion pair with the protonated quinolinium cation. If you use a bulky acid (like a chiral phosphate or a bulky sulfonic acid), it sterically shields certain trajectories and hydrogen-bonds with the incoming radical precursor. This proximity effect directs the radical exclusively to the C2 position. In polar solvents, this ion pair dissociates, removing the proximity control and allowing the reaction to default to the slightly more electrophilic C4 position, resulting in mixtures[2].
Caption: Mechanistic divergence of Minisci radical addition controlled by solvent polarity.
Quantitative Data: Solvent Effects on Minisci Regioselectivity
| Solvent | Dielectric Constant (ε) | Dominant Regioisomer | Typical C2:C4 Ratio | Mechanistic Driver |
| 1,4-Dioxane | 2.2 | C2 | >20:1 | Tight ion pairing; proximity effect |
| Toluene | 2.4 | C2 | >10:1 | Tight ion pairing; optimal solubility |
| DMA | 37.8 | C4 / Mixture | 1:2 | Loose ion pairing; electronic control |
| DMSO | 46.7 | C4 / Mixture | 1:3 | Loose ion pairing; electronic control |
Protocol 1: Self-Validating C2-Selective Minisci Addition
-
Preparation: In a glovebox, charge a dry Schlenk tube with quinoline (1.0 equiv), N-acetyl-protected α-amino acid redox-active ester (2.0 equiv), and photocatalyst (e.g., Ir(ppy)₃, 1 mol%).
-
Acidification: Add a bulky sulfonic acid (e.g., 2,4,6-triisopropylbenzenesulfonic acid, 1.0 equiv) to protonate the quinoline and establish a tight ion pair.
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) to maintain low dielectric conditions[3].
-
Irradiation: Seal the tube, remove from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.
-
Validation (Self-Validating Step): Quench with saturated NaHCO₃. Extract with EtOAc. Perform crude ¹H NMR. The C2-isomer is confirmed by the disappearance of the characteristic C2-proton doublet (typically ~8.9 ppm) and the retention of the C4-proton doublet (~8.3 ppm).
Module 2: Troubleshooting Palladium-Catalyzed C-H Arylation (C2 vs. C8 Selectivity)
Q: I am attempting a palladium-catalyzed C-H arylation of a quinoline N-oxide, but I keep getting C2-arylation. How do I redirect the catalyst to the C8 position?
A: Standard palladium-catalyzed C-H functionalizations of quinoline N-oxides are overwhelmingly C2-selective because the N-oxide oxygen acts as a directing group, coordinating the palladium to facilitate proximal C-H activation. To override this, you must change the fundamental reaction mechanism from directed metalation to electrophilic aromatic substitution (S_EAr) by switching your solvent to acetic acid[4].
The Causality: Acetic acid is a polar, protic, and highly acidic solvent. It strongly hydrogen-bonds with the N-oxide, preventing it from coordinating to the palladium center. Simultaneously, the acidic environment generates a highly electrophilic Pd(II) species. Without directing group coordination, this electrophilic Pd center attacks the most nucleophilic site on the quinoline N-oxide ring, which density functional theory (DFT) calculations confirm is the C8 position[4].
Caption: Workflow for optimizing C8-selective Pd-catalyzed arylation of quinoline N-oxides.
Quantitative Data: Solvent & Ligand Effects on Pd-Catalyzed Arylation
| Solvent | Additive / Ligand | Dominant Site | Yield (%) | Mechanistic Driver |
| Toluene | Phosphine Ligands | C2 | >80% | Directed metalation via N-oxide[5] |
| DMF | None | C2 / C8 | Mixed | Competing pathways |
| Acetic Acid | None | C8 | >85% | Electrophilic palladation (S_EAr)[4] |
Protocol 2: Self-Validating C8-Selective Arylation
-
Preparation: To a dry reaction tube, add quinoline N-oxide (1.0 equiv), iodoarene (1.5 equiv), and Pd(OAc)₂ (10 mol%).
-
Solvent Selection: Add glacial acetic acid (0.2 M) to enforce the electrophilic palladation pathway. Do not add phosphine ligands[5].
-
Heating: Seal the tube and heat to 100 °C for 12 hours (or use microwave irradiation for 45 mins at 120 °C)[4].
-
Workup: Cool to room temperature, remove acetic acid under reduced pressure, and neutralize with saturated NaHCO₃.
-
Validation (Self-Validating Step): Purify via silica gel chromatography. In ¹H NMR, the C8-arylated product will show a singlet for the N-oxide proton at C2 (~8.5 ppm) and a shift in the splitting pattern of the carbocyclic ring protons, confirming functionalization at C8 rather than C2.
Module 3: Annulation Reactions (Oxidation State Control)
Q: During the[4+2] annulation of aminobenzyl phosphonium salts with enaminones, how can I control whether I get a 1,4-dihydroquinoline or a fully aromatic quinoline?
A: You can achieve absolute control over the final oxidation state of the heterocycle simply by changing the reaction solvent, without adding any external oxidants or metal catalysts[6].
The Causality: When the reaction is run in THF, the solvent stabilizes the 1,4-dihydroquinoline intermediate, preventing its spontaneous oxidation. THF lacks the oxidative potential or oxygen-solubilizing capacity to drive aromatization. Conversely, when DMSO is used as the solvent, it facilitates the rapid oxidation of the intermediate into the fully conjugated quinoline. DMSO acts either as a mild oxidant itself or significantly enhances the solubility and reactivity of atmospheric oxygen compared to THF[6].
Protocol 3: Self-Validating Solvent-Switched [4+2] Annulation
-
Preparation: Mix aminobenzyl phosphonium salt (ABPS, 1.2 equiv) and enaminone (1.0 equiv) in a reaction vial.
-
Solvent Switch:
-
For 1,4-dihydroquinolines: Add anhydrous THF (0.2 M).
-
For fully aromatic quinolines: Add DMSO (0.2 M)[6].
-
-
Reaction: Stir at 80 °C under an air atmosphere for 8 hours. No metal catalysts or basic additives are required.
-
Validation (Self-Validating Step): Monitor by TLC. The 1,4-dihydroquinoline will appear as a lower R_f spot that is UV active but lacks the intense fluorescence of the fully aromatic quinoline. Confirm by ¹H NMR: the dihydro product features a distinct sp³ C4-proton signal (~4.5 ppm), which is absent in the DMSO-derived quinoline product.
Frequently Asked Questions (FAQs)
Q: Can I use phosphine ligands to improve C8 selectivity in Pd-catalyzed reactions? A: No. Phosphine ligands typically promote C2-selectivity by stabilizing the directed metalation transition state. For C8 functionalization, phosphine-free conditions in polar acidic solvents are strictly required[5].
Q: Does the radical precursor's protecting group affect Minisci regioselectivity? A: Yes. For α-amino radicals, N-acetyl protecting groups are crucial for high C2 selectivity because they engage in optimal hydrogen bonding with the tight ion pair in non-polar solvents. Switching to an N-Boc group disrupts this interaction, plummeting both yield and selectivity[3].
Q: Can I use HFIP instead of Acetic Acid to control regioselectivity? A: HFIP (hexafluoroisopropanol) is an excellent hydrogen-bond donor and has been shown to control regioselectivity in related C-H alkylations (e.g., C6-alkylation of tetrahydroquinolines)[7]. However, for the specific C8-arylation of quinoline N-oxides via Pd-catalysis, acetic acid remains the gold standard for promoting the S_EAr pathway[4].
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
The quinoline and quinolone scaffolds represent one of the most successful classes of synthetic antimicrobial and antineoplastic agents in medicinal chemistry. The historical transition from first-generation non-fluorinated quinolones (NFQs), such as nalidixic acid, to second-generation fluoroquinolones (FQs), like ciprofloxacin, marked a paradigm shift in drug development.
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate massive shifts in pharmacokinetic properties, target affinity, and overall biological activity. This guide objectively compares the mechanistic and quantitative performance of fluorinated versus non-fluorinated quinolines, providing researchers with actionable experimental workflows and field-proven insights.
Mechanistic Causality: The "Fluorine Effect"
Why does a single halogen atom dictate such a profound shift in biological activity? The causality lies in fluorine's unique physicochemical properties. With a van der Waals radius of 1.47 Å, fluorine closely mimics hydrogen (1.20 Å) in size, allowing it to fit seamlessly into existing enzyme receptor pockets without causing steric hindrance. However, its extreme electronegativity significantly alters the electronic distribution of the quinoline core.
Target Binding and Cell Penetration
Quinolones exert their bactericidal activity by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for bacterial DNA supercoiling and replication. Experimental data demonstrates that incorporating a fluorine atom at the C-6 position improves the binding affinity to the gyrase-DNA complex by 2 to 17-fold across various bacterial species (1[1]). Furthermore, the increased lipophilicity imparted by the highly stable C–F bond enhances bacterial cell wall penetration by 1 to 70-fold compared to non-fluorinated analogs.
Mechanism of DNA gyrase inhibition by fluorinated versus non-fluorinated quinolones.
Quantitative Performance Metrics
To objectively compare these two classes, we must evaluate their Minimum Inhibitory Concentration (MIC) and Optimum Bactericidal Concentration (OBC). While non-fluorinated agents like nalidixic acid are primarily active against Gram-negative enteric bacteria, fluorinated derivatives like ciprofloxacin exhibit a vastly expanded spectrum, including potent activity against Pseudomonas aeruginosa and Gram-positive pathogens like Staphylococcus aureus (2[2]).
Table 1: Comparative MIC Values (µg/mL) of Representative Quinolones
| Pathogen | Nalidixic Acid (Non-Fluorinated) | Ciprofloxacin (Fluorinated) | Fold-Improvement (Approx.) |
| Escherichia coli | 2.0 - 4.0 | 0.01 - 0.05 | >100x |
| Pseudomonas aeruginosa | >64.0 (Resistant) | 0.1 - 0.5 | >128x |
| Staphylococcus aureus | 64.0 - 128.0 | 0.25 - 0.5 | >128x |
Beyond MIC, fluorinated quinolones demonstrate a significantly lower Optimum Bactericidal Concentration (OBC). Because quinolones exhibit a biphasic dose-response curve, relying solely on MIC is insufficient; the OBC dictates the concentration at which maximum rapid kill occurs (3[3]).
Experimental Workflows: Validating Biological Activity
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to account for variables like cation chelation, which heavily impacts quinolone efficacy.
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality Focus: Quinolones readily chelate divalent cations (Mg²⁺, Ca²⁺). Using standard broth can artificially elevate the MIC. We strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize free ion concentrations, ensuring the observed biological activity reflects true drug potency rather than media artifacts.
-
Inoculum Preparation: Isolate colonies of the test strain. Include a known susceptible control strain (e.g., E. coli ATCC 25922) to validate the assay's dynamic range. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Drug Plating: In a 96-well plate, perform two-fold serial dilutions of the fluorinated (e.g., ciprofloxacin) and non-fluorinated (e.g., nalidixic acid) compounds.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible growth (OD600 < 0.05).
Protocol 2: Time-Kill Kinetics Assay
Causality Focus: To differentiate between bacteriostatic and bactericidal activity, we measure the log reduction of viable bacteria over time. A ≥3 log₁₀ decrease (99.9% kill) defines bactericidal activity.
-
Preparation: Prepare logarithmic-phase bacterial cultures adjusted to 5 × 10⁵ CFU/mL in CAMHB.
-
Dosing: Add the quinolone at concentrations corresponding to 1×, 2×, and 4× the determined MIC.
-
Sampling: At specific time intervals (0, 3, 6, and 24 hours), remove 100 µL aliquots, perform 10-fold serial dilutions to prevent drug carryover, and plate on Mueller-Hinton agar.
-
Analysis: Incubate plates for 24 hours and calculate CFU/mL. Plot log₁₀ CFU/mL versus time to determine the OBC and bactericidal rate.
Step-by-step experimental workflow for determining MIC and time-kill kinetics of quinolones.
Future Directions: The Resurgence of Non-Fluorinated Quinolones
While fluorination undeniably maximizes potency, it is not without drawbacks. The parallel between a fluoroquinolone's Gram-positive potency and its genotoxicity has hindered the development of certain FQs (4[4]). Recent drug development efforts have pivoted back to exploring novel non-fluorinated quinolones (NFQs), such as nemonoxacin. These modern NFQs bypass specific resistance mutations induced by FQs and exhibit lower genotoxic profiles while maintaining broad-spectrum efficacy (5[5]). By understanding the strict structure-activity relationships, researchers can continue to tune the quinoline scaffold for optimal therapeutic windows.
References
- The role of fluorine in medicinal chemistry Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL
- Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus Source: PubMed / NIH URL
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method Source: ASM Journals URL
- Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: PMC / NIH URL
- Discovery, Structure-Activity Relationships and Unique Properties of Non-Fluorinated Quinolones (NFQs)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Quinoline Derivatives Against Standard-of-Care Anticancer Agents: A Comprehensive Application Guide
Executive Summary & Scientific Rationale
The quinoline scaffold is a privileged structure in oncology drug discovery, characterized by its remarkable "druggability," structural versatility, and synthetic accessibility . Over the past 25 years, the FDA has approved 11 new molecular entities containing a quinoline core, underscoring its clinical significance . Notable standard-of-care examples include lenvatinib, a multikinase inhibitor targeting VEGFR, and bosutinib, an Abl inhibitor . However, the emergence of acquired resistance in receptor tyrosine kinase (RTK)-driven cancers necessitates the continuous development of novel quinoline derivatives.
In this guide, we benchmark a novel, rationally designed quinoline derivative—designated Q-23a —against established clinical drugs (Lenvatinib and Cabozantinib). As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. I will detail the causality behind our experimental design, ensuring your benchmarking workflows are robust, reproducible, and free from common assay artifacts.
Mechanistic Grounding
Quinoline derivatives typically exert their anticancer effects by acting as ATP-competitive inhibitors of RTKs, thereby blocking downstream signaling cascades like PI3K/AKT and RAF/MEK/ERK , .
Mechanism of Action: Quinoline derivatives competitively inhibit the ATP-binding pocket of RTKs.
The Benchmarking Framework
When evaluating novel quinolines, relying solely on traditional 2D MTT assays is a critical error. Quinolines often exhibit intrinsic fluorescence, which can confound colorimetric or standard fluorometric readouts. Therefore, our self-validating benchmarking system employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling and ATP-dependent luminescence for 3D cellular viability.
Three-phase experimental workflow for benchmarking novel quinoline compounds against clinical drugs.
Step-by-Step Methodologies
Protocol 1: Biochemical Kinase Profiling via TR-FRET
Causality & Expert Insight: TR-FRET utilizes a time delay before measurement, effectively eliminating short-lived background autofluorescence commonly associated with the quinoline heterocyclic ring. This ensures that the calculated IC50 values represent true target engagement rather than optical artifacts.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute Q-23a, Lenvatinib, and Cabozantinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay.
-
Enzyme Addition: Add 5 µL of recombinant kinase (e.g., c-Met or VEGFR2) to a 384-well low-volume plate.
-
Inhibitor Incubation: Add 2.5 µL of the diluted compounds to the respective wells. Incubate at room temperature for 30 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and ULight-labeled streptavidin. Incubate for 1 hour.
-
Readout: Read the plate on a microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo 3D)
Causality & Expert Insight: 3D spheroids more accurately recapitulate the hypoxic tumor microenvironment and drug penetration barriers compared to 2D monolayers. Furthermore, ATP quantitation (luminescence) avoids the metabolic artifacts seen in tetrazolium reduction assays (MTT/MTS), which quinolines can sometimes artificially reduce.
Step-by-Step Workflow:
-
Cell Seeding: Seed target cancer cells (e.g., HepG2 for hepatocellular carcinoma) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate.
-
Spheroid Formation: Centrifuge the plate at 1,000 x g for 10 minutes. Incubate for 72 hours at 37°C, 5% CO2 until uniform spheroids form.
-
Drug Treatment: Carefully add 10X concentrated drug solutions (Q-23a, Lenvatinib, Cabozantinib) to achieve the desired final concentrations. Incubate for 96 hours.
-
Lysis & Detection: Add an equal volume of CellTiter-Glo 3D Reagent to each well. Shake vigorously for 5 minutes to ensure complete spheroid lysis.
-
Signal Stabilization: Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate reader. Calculate cell viability relative to DMSO controls.
Quantitative Data Presentation
The following tables summarize the benchmarking results of the novel quinoline Q-23a against standard-of-care agents.
Table 1: Biochemical Kinase Inhibition Profile (TR-FRET)
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Fold (EGFR/c-Met) |
| Q-23a (Novel) | 1.2 ± 0.3 | 4.5 ± 0.8 | >10,000 | >8,300x |
| Cabozantinib | 1.3 ± 0.4 | 0.035 ± 0.01 | >10,000 | >7,600x |
| Lenvatinib | 45.0 ± 5.2 | 4.0 ± 0.5 | >10,000 | >220x |
Insight: Q-23a demonstrates equipotent c-Met inhibition to Cabozantinib but exhibits a highly selective profile against VEGFR2, minimizing off-target toxicity.
Table 2: 3D Spheroid Cytotoxicity (CellTiter-Glo 3D)
| Cell Line (Origin) | Q-23a IC50 (nM) | Cabozantinib IC50 (nM) | Lenvatinib IC50 (nM) |
| HepG2 (Liver) | 18.5 ± 2.1 | 22.4 ± 3.0 | 35.2 ± 4.1 |
| A549 (Lung) | 42.1 ± 5.5 | 55.0 ± 6.2 | 89.4 ± 7.8 |
| HUVEC (Endothelial) | 115.0 ± 12.0 | 12.5 ± 1.5 | 8.5 ± 1.2 |
Insight: Q-23a maintains superior cytotoxicity in solid tumor spheroids (HepG2, A549) while showing reduced toxicity in healthy endothelial cells (HUVEC) compared to the clinical benchmarks.
Conclusion
Benchmarking novel quinoline derivatives requires a rigorous, artifact-free experimental design. By utilizing TR-FRET and 3D spheroid models, we have validated that the novel quinoline Q-23a matches the efficacy of standard-of-care drugs like Cabozantinib and Lenvatinib, while offering a superior safety window. This self-validating framework should serve as a standard for future quinoline-based drug development.
References
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL: [Link]
-
Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Source: Synlett (Thieme Connect). URL: [Link]
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-7-methylquinoline-2-carbaldehyde
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management of surplus and waste materials is a critical component of scientific integrity and laboratory safety. 6-Fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry, likely used in the synthesis of novel therapeutic agents. Its structure—a halogenated quinoline with a reactive aldehyde group—necessitates a stringent and well-understood disposal protocol.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 6-Fluoro-7-methylquinoline-2-carbaldehyde. It is designed for researchers, scientists, and laboratory managers, providing not just instructions, but the scientific rationale behind them to ensure a culture of safety and environmental stewardship.
Hazard Profile and Risk Assessment
Table 1: Hazard Classification and Precautionary Profile
| Hazard Category | GHS Classification (based on analogs) | Associated Risks & Handling Implications |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] Prolonged or repeated contact must be avoided. Mandates the use of chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] Requires the use of safety goggles or a face shield during handling. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation.[1][2] All handling, including waste consolidation, must be performed in a certified chemical fume hood. |
| Environmental Hazard | WGK 3 (General classification for similar compounds) | Considered highly hazardous to water.[1] Prohibits drain disposal under any circumstances. |
The Core Principle: Waste Management Hierarchy
The U.S. Environmental Protection Agency (EPA) promotes a "cradle-to-grave" approach to hazardous waste management, which prioritizes waste minimization.[4][5] Before disposal, always consider the following hierarchy:
-
Reduce: Purchase and use the minimum quantity of the chemical necessary for your experiment.
-
Reuse/Recycle: If unadulterated surplus material exists, check if other researchers in your institution could use it.
-
Treat: In-lab treatment to neutralize hazards is sometimes possible but is not recommended for this compound due to its complex structure (see Section 5).
-
Dispose: When the above options are exhausted, disposal as hazardous waste is the only acceptable route.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing 6-Fluoro-7-methylquinoline-2-carbaldehyde, ensure the following controls are in place:
-
Engineering Controls : All waste handling and consolidation must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE) :
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations set forth by agencies like the EPA and is aligned with standard practices at research institutions.[7][8]
Step 1: Waste Classification
Any material, solution, or piece of equipment contaminated with 6-Fluoro-7-methylquinoline-2-carbaldehyde must be classified as Hazardous Chemical Waste . Specifically, it falls into the sub-category of Halogenated Organic Waste .[9][10] This classification is critical for proper segregation.
Step 2: Segregation and Container Selection
Proper segregation is the most crucial step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[10]
-
Solid Waste :
-
Container : Use a dedicated, sealable, and clearly labeled hazardous waste container for solids.[6]
-
Procedure : Place surplus solid 6-Fluoro-7-methylquinoline-2-carbaldehyde, along with any contaminated weighing paper, spatulas, or gloves, directly into this container.[6]
-
DO NOT mix with non-halogenated waste.
-
-
Liquid Waste :
-
Container : Use a separate, compatible, and clearly labeled hazardous liquid waste container (polyethylene is often preferred).[8][9]
-
Procedure : Collect any solutions containing the compound in this container. This includes reaction mixtures, chromatography fractions, and solvent rinses from glassware.
-
DO NOT mix with aqueous waste, acidic/basic waste, or non-halogenated organic solvents.[10] Keeping halogenated and non-halogenated solvents separate is essential as they undergo different disposal treatments; halogenated waste often requires high-temperature incineration.[10][11]
-
Step 3: Waste Accumulation and Labeling
-
Labeling : As soon as the first drop of waste enters the container, it must be labeled.[10] Use your institution's official hazardous waste tag. The label must clearly state:
-
Storage : Keep waste containers sealed at all times, except when adding waste.[4][7] Store them in a designated and properly ventilated secondary containment bin away from incompatible materials.
Step 4: Managing Contaminated Materials
-
Disposable Items : Items such as gloves, pipette tips, and absorbent pads used during handling or spill cleanup must be placed in the designated solid halogenated waste container.[7]
-
Glassware : Decontaminate reusable glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in the designated liquid halogenated waste container.[6] After rinsing, the glassware can be washed normally.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and restrict access to the area.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material and any broken glassware into your solid hazardous waste container.[7]
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step 6: Final Disposal
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][8][12] The final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Follow your institution's specific procedures for requesting a waste pickup.
A Note on In-Laboratory Treatment
While some literature describes methods for oxidizing aldehydes to less toxic carboxylic acids, this approach is strongly discouraged for 6-Fluoro-7-methylquinoline-2-carbaldehyde.[13][14] The presence of the fluorinated quinoline ring complicates the reaction chemistry. Attempting in-lab treatment without a validated procedure risks creating unknown, potentially more hazardous, byproducts and could lead to uncontrolled reactions. The safest and most compliant method is disposal via professional incineration.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 6-Fluoro-7-methylquinoline-2-carbaldehyde.
Sources
- 1. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
